CYM5442
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-3-28-20-11-8-15(14-21(20)29-4-2)23-25-22(26-30-23)18-7-5-6-17-16(18)9-10-19(17)24-12-13-27/h5-8,11,14,19,24,27H,3-4,9-10,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIKTBLZSPQGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648731 | |
| Record name | 2-({4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094042-01-9 | |
| Record name | 2-({4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CYM5442 on the S1P1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5442 is a potent and highly selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) critically involved in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes. Its selectivity and distinct binding mode make it a valuable tool for dissecting S1P1 signaling and a promising lead compound in the development of therapeutics for autoimmune diseases and other conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound on the S1P1 receptor, focusing on its binding characteristics, downstream signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: A Biased Agonist with a Unique Binding Mode
This compound acts as a full agonist for several key downstream effects of S1P1 activation, including receptor phosphorylation, internalization, and ubiquitination.[1] However, its interaction with the receptor is distinct from the endogenous ligand, sphingosine-1-phosphate (S1P). While S1P binding is dependent on interactions with charged residues in the orthosteric binding pocket, this compound is thought to engage a hydrophobic pocket adjacent to this site. This unique binding mode results in a distinct signaling profile, suggesting that this compound may function as a biased agonist, preferentially activating certain downstream pathways over others.
Quantitative Pharmacological Profile of this compound at the S1P1 Receptor
The following tables summarize the available quantitative data for this compound's activity at the S1P1 receptor.
Table 1: In Vitro Potency of this compound in S1P1 Functional Assays
| Assay | Cell Line | Parameter | Value | Reference |
| p42/p44 MAPK Phosphorylation | Wild-Type S1P1 CHO-K1 | EC50 | 46 nM | [2] |
| p42/p44 MAPK Phosphorylation | R120A Mutant S1P1 CHO-K1 | EC50 | 67 nM | [2] |
| p42/p44 MAPK Phosphorylation | E121A Mutant S1P1 CHO-K1 | EC50 | 134 nM | [2] |
| cAMP Inhibition (Forskolin-stimulated) | S1P1-CHO-K1-CRE-bla | EC50 | 1.35 nM | [2] |
| β-Arrestin Recruitment | - | EC50 | Data not available | - |
| GTPγS Binding | - | EC50/Ki | Data not available | - |
Table 2: Functional Effects of this compound on S1P1 Receptor Regulation
| Functional Readout | Agonist Effect | Reference |
| Receptor Phosphorylation | Full Agonist | [1] |
| Receptor Internalization | Full Agonist | [1] |
| Receptor Ubiquitination | Full Agonist | [1] |
Signaling Pathways Activated by this compound
Upon binding to the S1P1 receptor, this compound initiates a cascade of intracellular signaling events.
This compound-induced S1P1 signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's mechanism of action.
p42/p44 MAPK (ERK1/2) Phosphorylation Assay
This assay quantifies the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a key downstream effector of S1P1 signaling.
-
Cell Line: CHO-K1 cells transiently or stably expressing the human S1P1 receptor.
-
Methodology:
-
Cells are seeded in 96-well plates and serum-starved for 18-24 hours.
-
Cells are pre-treated with vehicle or antagonist for 30 minutes.
-
This compound is added at various concentrations and incubated for 5-10 minutes at 37°C.
-
Cells are lysed, and the levels of phosphorylated p42/p44 MAPK are determined using a sandwich ELISA kit or by Western blotting with phospho-specific antibodies.
-
-
Data Analysis: The data are normalized to the maximal response of a full agonist (e.g., S1P) and fitted to a sigmoidal dose-response curve to determine the EC50 value.
S1P1 Receptor Phosphorylation Assay
This assay directly measures the phosphorylation of the S1P1 receptor upon agonist binding, a critical step for β-arrestin recruitment and receptor desensitization.
-
Cell Line: HEK293 cells stably expressing a C-terminally GFP-tagged S1P1 receptor.
-
Methodology:
-
Cells are labeled with [³²P]orthophosphate for 2-4 hours.
-
Cells are stimulated with this compound for various time points.
-
The S1P1-GFP receptor is immunoprecipitated from cell lysates using an anti-GFP antibody.
-
The immunoprecipitates are resolved by SDS-PAGE, and the phosphorylated S1P1-GFP is visualized by autoradiography.
-
-
Data Analysis: The intensity of the phosphorylated receptor band is quantified and compared across different treatment conditions.
S1P1 Receptor Internalization Assay
This assay monitors the agonist-induced translocation of the S1P1 receptor from the plasma membrane to intracellular compartments.
-
Cell Line: HEK293 or U2OS cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP).
-
Methodology (Microscopy-based):
-
Cells are seeded on glass-bottom dishes.
-
Cells are treated with this compound for various time points.
-
Live or fixed cells are imaged using confocal microscopy to visualize the subcellular localization of the S1P1-GFP.
-
-
Methodology (Flow Cytometry-based):
-
Cells are treated with this compound.
-
Surface-expressed receptors are labeled with a primary antibody against an extracellular epitope, followed by a fluorescently labeled secondary antibody.
-
The mean fluorescence intensity of the cell population is measured by flow cytometry, with a decrease in fluorescence indicating receptor internalization.
-
-
Data Analysis: The extent of internalization is quantified by measuring the change in membrane-associated fluorescence or the increase in intracellular vesicles.
S1P1 Receptor Ubiquitination Assay
This assay detects the covalent attachment of ubiquitin to the S1P1 receptor, a signal for receptor degradation.
-
Cell Line: HEK293 cells stably expressing a tagged S1P1 receptor (e.g., S1P1-GFP).
-
Methodology:
-
Cells are treated with this compound.
-
The S1P1 receptor is immunoprecipitated from cell lysates.
-
The immunoprecipitates are subjected to Western blotting and probed with an anti-ubiquitin antibody to detect polyubiquitinated S1P1.
-
-
Data Analysis: The intensity of the ubiquitin smear is quantified to determine the level of receptor ubiquitination.
Workflow for characterizing S1P1 receptor agonists.
Logical Framework: From Molecular Interaction to Physiological Effect
The specific mechanism of action of this compound at the molecular level translates into distinct physiological outcomes.
From molecular binding to physiological response.
Conclusion
This compound is a selective S1P1 receptor agonist with a unique mechanism of action characterized by its interaction with a hydrophobic binding pocket and its role as a full agonist for key receptor regulatory processes. The comprehensive characterization of its pharmacological profile through a suite of in vitro assays provides a robust framework for understanding its therapeutic potential. Further investigation into its β-arrestin and G-protein coupling profile will provide deeper insights into its biased agonism and inform the development of next-generation S1P1 modulators with improved efficacy and safety profiles.
References
The Discovery and Development of CYM5442: A Selective S1P1 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CYM5442 is a potent, highly selective, and orally active agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1] This technical guide details the discovery, mechanism of action, and preclinical development of this compound, a compound that has garnered significant interest for its therapeutic potential in various inflammatory and autoimmune disorders. Through a comprehensive review of key studies, this document outlines the pharmacological properties of this compound, its effects on cellular signaling pathways, and its in vivo efficacy in various disease models. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding of its preclinical profile.
Introduction
The sphingosine-1-phosphate (S1P) signaling pathway plays a crucial role in regulating a multitude of physiological processes, including lymphocyte trafficking, endothelial barrier function, and cardiovascular homeostasis. The discovery of FTY720 (fingolimod), a non-selective S1P receptor modulator, as an effective treatment for multiple sclerosis highlighted the therapeutic potential of targeting this pathway. However, the broad activity of FTY720 across multiple S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5) is associated with a range of side effects. This prompted the search for more selective S1P1 receptor agonists, with the hypothesis that specific activation of S1P1 would retain the desired immunomodulatory effects while minimizing off-target effects. This compound emerged from these efforts as a highly selective S1P1 agonist.[2][3]
Discovery and Selectivity
This compound was identified through a chemical optimization program aimed at discovering novel S1P receptor agonists.[4] It is a chemically optimized version of an initial hit compound, CYM-5181.[4] Unlike the endogenous ligand S1P, which contains a zwitterionic headgroup that interacts with conserved arginine and glutamate (B1630785) residues in the orthosteric binding site of S1P receptors, this compound is a hydrophobic molecule that activates S1P1 through a distinct hydrophobic pocket.[4] This unique binding mode contributes to its high selectivity for the S1P1 receptor.
Quantitative Data: Receptor Selectivity and Potency
| Parameter | Value | Receptor(s) | Assay Type | Reference |
| EC50 | 1.35 nM | Human S1P1 | Not Specified | [1] |
| EC50 | 46 nM | Human S1P1 | p42/p44-MAPK Phosphorylation in CHO-K1 cells | [1] |
| Activity | Inactive | S1P2, S1P3, S1P4, S1P5 | Not Specified | [1] |
Mechanism of Action
This compound functions as a full agonist at the S1P1 receptor.[2][4] Its binding to S1P1 initiates a cascade of intracellular signaling events that mimic the effects of the natural ligand, S1P.
S1P1 Receptor Activation and Downstream Signaling
Upon binding, this compound induces conformational changes in the S1P1 receptor, leading to the activation of downstream signaling pathways. A key pathway activated by this compound is the p42/p44 mitogen-activated protein kinase (MAPK) pathway, also known as the ERK pathway.[1][4] This activation is S1P1-dependent.
Caption: this compound-mediated activation of the S1P1 receptor and the downstream MAPK/ERK signaling cascade.
Receptor Internalization, Phosphorylation, and Ubiquitination
Similar to the endogenous ligand S1P, this compound induces the internalization, phosphorylation, and ubiquitination of the S1P1 receptor.[4][5] These processes are critical for receptor desensitization and down-regulation, which are thought to be central to the mechanism of action of S1P1 agonists in modulating lymphocyte trafficking.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacology of CYM5442: A Selective S1P1 Receptor Agonist
CYM5442 is a potent and highly selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in immune cell trafficking and endothelial barrier function. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a full agonist at the S1P1 receptor.[1] Unlike the endogenous ligand sphingosine-1-phosphate (S1P), which interacts with conserved arginine and glutamic acid residues in the receptor's transmembrane domain, this compound is thought to bind to a distinct hydrophobic pocket.[1] This unique binding mode allows it to activate the receptor without requiring the typical headgroup interactions of S1P.[1]
Upon binding, this compound induces a conformational change in the S1P1 receptor, leading to the activation of several downstream signaling pathways. A primary pathway activated by this compound is the p42/p44 mitogen-activated protein kinase (MAPK) pathway.[1][2] Additionally, this compound has been shown to modulate the NF-κB signaling pathway, which is crucial in inflammatory responses.[3][4] Activation of S1P1 by this compound also leads to receptor phosphorylation, internalization, and ubiquitination, which are key events in receptor desensitization and signaling termination.[1][5][6]
In vivo, the primary pharmacological effect of this compound is the induction of lymphopenia, a reduction in the number of circulating lymphocytes in the blood.[1] This is achieved by preventing the egress of lymphocytes from secondary lymphoid organs.[1] this compound has also demonstrated neuroprotective effects in the retina and can penetrate the central nervous system.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| EC50 | 1.35 nM | Stably transfected CHO-K1 cells | CRE reporter assay | [1][2] |
| EC50 | 46 nM | CHO-K1 cells transfected with S1P1 | p42/p44-MAPK phosphorylation | [2] |
| EC50 | 67 nM | CHO-K1 cells with R120A S1P1 mutant | p42/p44-MAPK phosphorylation | [2] |
| EC50 | 134 nM | CHO-K1 cells with E121A S1P1 mutant | p42/p44-MAPK phosphorylation | [1][2] |
Table 1: In Vitro Potency of this compound
| Receptor Subtype | Agonist Activity (Emax) | EC50 | Antagonist Activity (IC50) | Reference |
| S1P1 | 100% | 1.35 ± 0.25 nM | N.A. | [1] |
| S1P2 | N.A. | N.A. | N.A. | [1][2] |
| S1P3 | Inactive | - | - | [2] |
| S1P4 | Inactive | - | - | [2] |
| S1P5 | Inactive | - | - | [2] |
Table 2: Selectivity Profile of this compound against S1P Receptor Subtypes N.A. denotes "Not Applicable" or "Not Assessed".
Signaling Pathways and Experimental Workflows
This compound-Induced S1P1 Signaling Pathway
Caption: this compound binds to the S1P1 receptor, activating downstream signaling pathways.
Experimental Workflow for p42/p44 MAPK Phosphorylation Assay
Caption: Workflow for determining agonist-induced p42/p44 MAPK phosphorylation.
Detailed Experimental Protocols
p42/p44 MAPK Phosphorylation ELISA
This protocol is used to quantify the activation of the MAPK pathway in response to this compound.
-
Cell Culture and Transfection:
-
Cell Treatment:
-
Prior to agonist stimulation, cells are serum-starved for 4 hours in DMEM.[1]
-
For antagonist studies, cells are pre-incubated with the S1P1 antagonist W146 (10 μM) for 1 hour or the MEK1 inhibitor U0126 (10 μM) for 30 minutes.[1]
-
Cells are then stimulated with varying concentrations of this compound or S1P for 5 minutes, which is the time point for maximal activation.[1][6]
-
-
ELISA Procedure:
S1P1 Receptor Internalization Assay
This assay visualizes the agonist-induced internalization of the S1P1 receptor.
-
Cell Line:
-
HEK293 cells stably expressing human S1P1 tagged with Green Fluorescent Protein (S1P1-GFP) are used.[1]
-
-
Treatment:
-
Imaging:
In Vivo Lymphopenia Assay
This protocol assesses the ability of this compound to induce lymphopenia in an animal model.
-
Animal Model:
-
Male C57BL/6 mice are used for these experiments.[1]
-
-
Drug Administration:
-
Blood Collection and Analysis:
-
At various time points post-injection (e.g., 5 hours), blood is collected into EDTA-containing tubes.[1]
-
The numbers of circulating B-cells (B220+) and T-cells (CD4+ and CD8+) are determined by fluorescence-activated cell sorting (FACS) analysis.[1]
-
Serum drug concentrations can also be measured from the collected blood samples using LC-MS/MS.[1]
-
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]
- 4. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
In-depth Technical Guide: Selectivity Profile of CYM5442 and Its Inactive Sphingosine-1-Phosphate (S1P) Receptor Subtypes
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sphingosine-1-phosphate (S1P) receptor agonist CYM5442, with a specific focus on identifying its inactive receptor subtypes. The document details its selectivity profile, presents quantitative data from functional assays, outlines relevant experimental protocols, and illustrates key pathways and workflows.
Introduction: this compound, a Selective S1P1 Receptor Agonist
Sphingosine-1-phosphate (S1P) is a crucial lipid signaling molecule that mediates a wide range of cellular processes by binding to five distinct G protein-coupled receptors (GPCRs): S1P1, S1P2, S1P3, S1P4, and S1P5.[1][2] These receptors are key therapeutic targets for various conditions, particularly autoimmune diseases.[3] this compound is a potent and highly selective agonist developed to specifically target the S1P1 receptor subtype.[1][4] Its selectivity is critical for achieving targeted therapeutic effects while minimizing off-target effects that may arise from activating other S1P receptor subtypes.[5][6] This guide focuses on the receptor subtypes for which this compound demonstrates no significant agonistic activity.
Selectivity Profile: Inactive S1P Receptor Subtypes for this compound
Functional assays have demonstrated that this compound is a full and potent agonist for the S1P1 receptor.[1][7] Conversely, it exhibits a clear lack of activity at the S1P2 and S1P3 receptor subtypes.[1][4] Furthermore, it shows negligible activity at the S1P4 receptor and only very weak partial agonism at the S1P5 receptor at high concentrations, rendering these subtypes functionally inactive under typical physiological conditions.[1]
Quantitative Data Presentation
The selectivity of this compound across the human S1P receptor family has been quantified using various functional assays. The data below is summarized from studies measuring agonist activity.
Table 1: Functional Activity of this compound at Human S1P Receptors
| Receptor Subtype | Agonist Format (EC50) | Agonist Format (Emax) | Antagonist Format (IC50) |
|---|---|---|---|
| S1P1 | 1.35 ± 0.25 nM | 100% | Not Applicable |
| S1P2 | No Activity | No Activity | No Activity |
| S1P3 | No Activity | No Activity | No Activity |
| S1P4 | No Activity | No Activity | Not Determined |
| S1P5 | > 10,000 nM | 20% at 10 µM | Not Determined |
Data sourced from Gonzalez-Cabrera et al. (2012).[1] "No Activity" (N.A.) indicates no response was detected in the agonist or antagonist assays.[1]
S1P1 Signaling Pathway (Active Pathway for this compound)
To understand the functional consequence of this compound's selectivity, it is useful to visualize the signaling cascade it activates. As a potent S1P1 agonist, this compound initiates signaling exclusively through the Gi/o family of G proteins.[8] This activation leads to downstream effects, including the activation of the Ras-ERK (p42/p44 MAPK) pathway, which influences cell proliferation and migration, and the Rac-CDC42 pathway, which is involved in cytoskeletal rearrangement and cell migration.[8][9]
Figure 1: Simplified S1P1 receptor signaling pathway activated by this compound.
Experimental Protocols
The determination of agonist activity and selectivity involves robust functional assays that measure a specific cellular response following receptor activation. The GTPγS binding assay is a primary method for quantifying the direct activation of G proteins by a GPCR agonist.[10][11]
This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.[10][12] It is a direct measure of G protein activation.
-
Membrane Preparation : Cell membranes are prepared from cell lines stably overexpressing a specific human S1P receptor subtype (e.g., S1P1, S1P2, etc.).
-
Assay Buffer : Membranes are diluted in an assay buffer typically containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and GDP (e.g., 10 µM) to facilitate nucleotide exchange.
-
Incubation : Membranes are incubated in a 96-well plate with varying concentrations of the test compound (this compound).
-
Initiation : The reaction is initiated by adding [³⁵S]GTPγS to a final concentration of approximately 0.1-0.5 nM.
-
Reaction & Termination : The plate is incubated at 30°C for 30-60 minutes to allow for nucleotide binding. The reaction is terminated by rapid filtration through a filtermat, which traps the membranes.
-
Detection : Unbound [³⁵S]GTPγS is washed away, and the radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis : The amount of bound [³⁵S]GTPγS is plotted against the concentration of this compound to generate a dose-response curve, from which EC50 and Emax values are calculated.
For Gi-coupled receptors like S1P1, agonists inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). For receptors that may couple to other G proteins (like S1P2 and S1P3), changes in cAMP can also be measured.[1]
-
Cell Culture : CHO-K1 cells stably expressing the target S1P receptor (e.g., S1P2 or S1P3) are cultured.
-
Stimulation : Cells are treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate a baseline level of cAMP production.
-
Agonist Addition : Concurrently, cells are treated with varying concentrations of this compound. The endogenous ligand S1P is used as a positive control.
-
Incubation : The cells are incubated to allow for receptor activation and modulation of cAMP levels.
-
Measurement : cAMP levels are measured using a suitable detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).
-
Analysis : For this compound, no significant change in forskolin-stimulated cAMP levels was observed for S1P2 and S1P3, indicating a lack of agonist activity.[1]
Figure 2: Experimental workflow for determining S1P receptor subtype selectivity.
Logical Relationship: this compound and S1P Receptor Subtypes
The relationship between this compound and the five S1P receptor subtypes can be summarized visually to highlight its selectivity.
Figure 3: Relationship between this compound and S1P receptor subtypes.
Conclusion
This compound is a highly selective S1P1 receptor agonist. Extensive in vitro pharmacological profiling confirms that it is functionally inactive at S1P2, S1P3, and S1P4 receptors, and demonstrates only negligible partial agonism at S1P5 at very high concentrations.[1][4] This distinct selectivity profile makes this compound a valuable research tool for isolating S1P1-mediated biological functions and a promising candidate for therapeutic strategies that require precise targeting of the S1P1 pathway.
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S1PR1 - Wikipedia [en.wikipedia.org]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
CYM5442: A Researcher's Guide to a Selective S1P₁ Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
CYM5442 has emerged as a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P₁), a critical regulator of lymphocyte trafficking, endothelial barrier function, and numerous other physiological processes. This document provides a comprehensive technical overview of this compound as a research tool, summarizing key quantitative data, detailing experimental protocols, and visualizing its signaling pathways and experimental workflows.
Unveiling the Molecular Profile of this compound
This compound is a powerful tool for dissecting S1P₁ signaling due to its high selectivity over other S1P receptor subtypes (S1P₂, S1P₃, S1P₄, and S1P₅). This selectivity allows for the specific interrogation of S1P₁-mediated pathways without the confounding effects of activating other receptors.[1]
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative parameters of this compound's activity in various in vitro functional assays.
Table 1: In Vitro Potency and Efficacy of this compound at S1P₁
| Assay Type | Cell Line | Parameter | Value | Reference |
| CRE Transcription Inhibition | CHO-K1 cells stably expressing human S1P₁ | EC₅₀ | 1.35 ± 0.25 nM | [2] |
| p42/p44 MAPK Phosphorylation | CHO-K1 cells transiently transfected with WT S1P₁ | EC₅₀ | 46 nM | [1][2] |
| p42/p44 MAPK Phosphorylation (R¹²⁰A mutant S1P₁) | CHO-K1 cells | EC₅₀ | 67 nM | [1][2] |
| p42/p44 MAPK Phosphorylation (E¹²¹A mutant S1P₁) | CHO-K1 cells | EC₅₀ | 134 nM | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Dosage | Parameter | Value | Reference |
| Mouse | Lymphopenia (B-lymphocytes) | 10 mg/kg (i.p.) | % decrease vs. vehicle | 65% | [2] |
| Mouse | Lymphopenia (T-lymphocytes) | 10 mg/kg (i.p.) | % decrease vs. vehicle | 85% | [2] |
| Rat (ocular ET-1 model) | Retinal Neuroprotection | 1 mg/kg (i.p.) | - | Preserved visual function | [1] |
| Mouse (aGVHD model) | Inhibition of aGVHD | 3 mg/kg (i.p.) | - | Significantly prolonged survival | [3] |
Delving into the Mechanism of Action
This compound activates S1P₁ through a unique binding mode that does not rely on the canonical interactions with charged residues (R¹²⁰ and E¹²¹) typically required for the endogenous ligand, sphingosine-1-phosphate (S1P).[2] This distinct mechanism makes this compound an invaluable tool for studying alternative modes of receptor activation. Upon binding, this compound induces a cascade of downstream signaling events.
S1P₁ Signaling Pathways Activated by this compound
This compound binding to S1P₁ initiates both G-protein dependent and independent signaling pathways. The primary G-protein coupled to S1P₁ is the inhibitory G-protein, Gαi.
Caption: this compound-induced S1P₁ signaling cascade.
Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity and CREB-mediated gene transcription.[2] The dissociated Gβγ subunits can activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and the Ras-Raf-MEK-ERK (p42/p44 MAPK) pathway.[2]
Furthermore, this compound induces the recruitment of β-arrestin to the S1P₁ receptor.[4] This leads to receptor phosphorylation, internalization, and ubiquitination, processes that are crucial for receptor desensitization and downstream signaling.[2][5]
Experimental Protocols for Studying this compound
This section provides detailed methodologies for key experiments cited in the literature for characterizing the activity of this compound.
In Vitro Assays
1. p42/p44 MAPK Phosphorylation ELISA
This assay quantifies the activation of the ERK pathway in response to this compound.
-
Cell Line: CHO-K1 cells transiently transfected with wild-type or mutant human S1P₁.
-
Protocol:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4 hours prior to the experiment.
-
Pre-incubate cells with vehicle or antagonists (e.g., 10 µM W146) for 1 hour.[2]
-
Stimulate cells with a concentration range of this compound or S1P for 5 minutes.[2]
-
Lyse the cells according to the ELISA kit manufacturer's instructions (e.g., Cell Signaling Technology).
-
Perform the phospho-p42/p44 MAPK ELISA as per the manufacturer's protocol.
-
Read the absorbance at the appropriate wavelength and analyze the data to determine EC₅₀ values.
-
2. CRE-β-Lactamase Reporter Assay
This assay measures the inhibition of cAMP production by monitoring the activity of a cAMP-responsive element (CRE)-driven reporter gene.
-
Cell Line: CHO-K1 cells stably expressing human S1P₁ and a CRE-β-lactamase reporter gene.
-
Protocol:
-
Plate cells in a 384-well plate.
-
Add forskolin (B1673556) (2 µM final concentration) to stimulate adenylyl cyclase.[2]
-
Immediately add a concentration range of this compound or other agonists.
-
Incubate for 2 hours.[2]
-
Add the β-lactamase substrate and read the fluorescence on a plate reader.
-
Calculate the inhibition of forskolin-stimulated activity to determine agonist potency.
-
3. S1P₁ Receptor Internalization Assay
This assay visualizes the agonist-induced translocation of the S1P₁ receptor from the plasma membrane to intracellular compartments.
-
Cell Line: HEK293 cells stably expressing human S1P₁ tagged with Green Fluorescent Protein (S1P₁-GFP).[2][5]
-
Protocol:
-
Seed cells on glass-bottom dishes.
-
Stimulate cells with 500 nM this compound for various time points (e.g., 45 minutes).[2]
-
Fix the cells with 4% paraformaldehyde.
-
Image the cells using a confocal microscope.
-
Observe the redistribution of the GFP signal from the plasma membrane to intracellular vesicles.
-
Caption: Workflow for S1P₁ receptor internalization assay.
In Vivo Models
1. Induction of Lymphopenia in Mice
This model assesses the in vivo efficacy of this compound in sequestering lymphocytes from the circulation, a hallmark of S1P₁ activation.
-
Animal Model: C57BL/6 mice.[2]
-
Protocol:
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[2]
-
At a specified time point (e.g., 5 hours post-injection), collect blood samples via cardiac puncture or tail vein into EDTA-containing tubes.[2]
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the total white blood cell (WBC) count.
-
For differential lymphocyte counts, stain whole blood with fluorescently labeled antibodies against T-cell (e.g., CD3, CD4, CD8) and B-cell (e.g., B220) markers.
-
Analyze the stained samples by flow cytometry to quantify the percentage and absolute number of circulating T and B lymphocytes.
-
2. Acute Graft-versus-Host Disease (aGVHD) Mouse Model
This model evaluates the immunomodulatory effects of this compound in a disease context.
-
Animal Model: Major MHC-mismatched allogeneic bone marrow transplantation model (e.g., C57BL/6 donors into lethally irradiated BALB/c recipients).[3]
-
Protocol:
-
Lethally irradiate recipient mice.
-
Transplant bone marrow cells and splenocytes from donor mice.
-
Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle daily for a specified period (e.g., day -1 to day 3 post-transplantation).[3]
-
Monitor mice for clinical signs of aGVHD, including weight loss, posture, activity, fur texture, and skin integrity, and assign a clinical score.
-
At the end of the study, collect target organs (e.g., liver, lung, intestine) for histopathological analysis to assess the severity of GVHD.
-
Analyze survival data to determine the therapeutic efficacy of this compound.
-
Caption: Experimental workflow for the aGVHD mouse model.
Conclusion
This compound is a versatile and highly specific research tool for investigating S1P₁ signaling. Its unique mechanism of action and well-characterized in vitro and in vivo activities make it an indispensable compound for researchers in immunology, pharmacology, and drug discovery. The detailed protocols and summarized data provided in this guide aim to facilitate the effective use of this compound in advancing our understanding of S1P₁ biology and its role in health and disease.
References
- 1. Murine models of acute GVHD [bio-protocol.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
CYM5442 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5442 is a potent and highly selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking and endothelial barrier function.[1][2][3] Its selectivity and in vivo efficacy have made it a valuable tool for studying S1P1 signaling and a potential lead compound for the development of therapeutics for autoimmune diseases and inflammatory conditions. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its biological activity, the molecular basis of its interaction with the S1P1 receptor, and the experimental methodologies used to characterize it.
Quantitative Biological Data
The following table summarizes the key quantitative data for this compound's activity on the S1P1 receptor.
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 (S1P1 Receptor) | - | - | 1.35 nM | [1] |
| EC50 (p42/p44-MAPK Phosphorylation) | CHO-K1 cells expressing wild-type S1P1 | MAPK Phosphorylation Assay | 46 nM | [1][4] |
| EC50 (p42/p44-MAPK Phosphorylation) | CHO-K1 cells expressing R120A mutant S1P1 | MAPK Phosphorylation Assay | 67 nM | [1] |
| EC50 (p42/p44-MAPK Phosphorylation) | CHO-K1 cells expressing E121A mutant S1P1 | MAPK Phosphorylation Assay | 134 nM | [1] |
| Selectivity | - | - | Inactive against S1P2, S1P3, S1P4, and S1P5 | [1] |
Structure-Activity Relationship Insights
While a broad SAR campaign with numerous this compound analogs is not publicly available, mutagenesis studies on the S1P1 receptor have provided critical insights into the binding mode of this compound and how it differs from the endogenous ligand, sphingosine-1-phosphate (S1P).
The residues Arginine 120 (R120) and Glutamic acid 121 (E121) in the S1P1 receptor are crucial for the binding of S1P through electrostatic interactions with the phosphate (B84403) and amine headgroups of the ligand.[4] Mutation of these residues to alanine (B10760859) (R120A and E121A) abolishes S1P binding and signaling.[4]
In contrast, this compound retains significant activity at both R120A and E121A mutant receptors, as evidenced by the modest changes in its EC50 for p42/p44-MAPK phosphorylation (see table above).[1] This strongly suggests that This compound does not rely on the same polar interactions as S1P for its agonist activity . Instead, it is hypothesized to bind to a distinct, more hydrophobic pocket within the S1P1 receptor. This finding is significant for the design of future S1P1 agonists with potentially different pharmacological profiles.
Signaling Pathways and Mechanisms of Action
This compound, as a selective S1P1 agonist, triggers several downstream signaling pathways that mediate its biological effects.
Lymphocyte Trafficking
Activation of S1P1 on lymphocytes is a key signal for their egress from secondary lymphoid organs into the bloodstream. By persistently activating and internalizing S1P1 receptors, this compound leads to a profound and sustained reduction in circulating lymphocytes, a phenomenon known as lymphopenia.[2][4] This is the primary mechanism behind its immunosuppressive effects.
Caption: this compound-induced lymphopenia via S1P1 receptor modulation.
Anti-inflammatory Effects on Endothelial Cells
This compound has been shown to exert anti-inflammatory effects by acting on endothelial cells. In the context of graft-versus-host disease, this compound treatment leads to the downregulation of the chemokines CCL2 and CCL7 in endothelial cells.[2][3] This reduction in chemokine expression inhibits the recruitment of monocytes and macrophages to sites of inflammation.
Caption: Anti-inflammatory mechanism of this compound on endothelial cells.
Inhibition of NF-κB Signaling
In endothelial cells infected with influenza A virus, this compound has been demonstrated to inhibit the expression of the adhesion molecule ICAM1.[5] This effect is mediated through the suppression of the NF-κB signaling pathway. The mechanism involves the upregulation of β-arrestin 2, which in turn inhibits the activation of NF-κB.
Caption: this compound inhibits NF-κB signaling via β-arrestin 2.
Experimental Protocols
S1P1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity of a compound to the S1P1 receptor.
-
Materials:
-
Cell membranes expressing the human S1P1 receptor.
-
[³²P]S1P (radioligand).
-
Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Test compound (e.g., this compound) at various concentrations.
-
Glass fiber filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand ([³²P]S1P) and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through the glass fiber filter plates.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
p42/p44-MAPK Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK signaling pathway downstream of S1P1 receptor activation.
-
Materials:
-
CHO-K1 cells stably expressing the human S1P1 receptor (wild-type or mutant).
-
Serum-free cell culture medium.
-
Test compound (e.g., this compound) at various concentrations.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-p42/p44 MAPK and anti-total-p42/p44 MAPK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Starve the cells in serum-free medium for several hours to reduce basal MAPK activation.
-
Treat the cells with different concentrations of the test compound for a specified time (e.g., 5-10 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-p42/p44 MAPK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p42/p44 MAPK to normalize for protein loading.
-
Quantify the band intensities to determine the EC50 value for MAPK phosphorylation.
-
In Vivo Lymphopenia Assay
This assay assesses the ability of a compound to reduce the number of circulating lymphocytes in an animal model.
-
Materials:
-
Mice (e.g., C57BL/6).
-
Test compound (e.g., this compound) formulated for administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection).
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Automated hematology analyzer or flow cytometer with antibodies against lymphocyte markers (e.g., CD4, CD8, B220).
-
-
Procedure:
-
Administer the test compound to the mice at a specific dose.
-
Collect blood samples at various time points after administration (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the blood samples using a hematology analyzer to determine the total lymphocyte count.
-
Alternatively, use flow cytometry to quantify the absolute numbers of different lymphocyte subsets (T cells, B cells).
-
Compare the lymphocyte counts in the treated group to a vehicle-treated control group to determine the extent and duration of lymphopenia.
-
Conclusion
This compound is a cornerstone tool for investigating S1P1 receptor biology. Its high potency and selectivity, coupled with the understanding of its unique binding mode that circumvents the canonical S1P interaction sites, provide a solid foundation for the rational design of next-generation S1P1 modulators. The detailed experimental protocols and an understanding of its downstream signaling pathways outlined in this guide are intended to facilitate further research and development in this promising therapeutic area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
CYM5442: A Technical Guide to Blood-Brain Barrier Penetration and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM5442 is a potent and highly selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1] Its ability to readily cross the blood-brain barrier (BBB) positions it as a significant tool for investigating the roles of S1P1 in the central nervous system (CNS) and as a potential therapeutic agent for a range of neurological disorders.[2] This technical guide provides a comprehensive overview of this compound, with a focus on its BBB penetration, mechanism of action, and preclinical efficacy. Quantitative data are summarized, key experimental protocols are detailed, and relevant signaling pathways and workflows are visualized to facilitate a deeper understanding of this promising compound.
Introduction
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in a multitude of physiological processes, including immune cell trafficking, vascular development, and neuronal function.[3][4] The S1P1 subtype, in particular, has emerged as a key therapeutic target for autoimmune diseases, most notably multiple sclerosis.[4][5][6] this compound distinguishes itself as a highly selective S1P1 agonist that is orally active and demonstrates significant penetration into the central nervous system.[1][2] This unique characteristic allows for the exploration of its effects directly within the brain parenchyma, offering potential therapeutic avenues for neuroinflammatory and neurodegenerative conditions.[7][8]
Blood-Brain Barrier Penetration: Quantitative Data
A critical attribute of any CNS-targeted therapeutic is its ability to effectively cross the blood-brain barrier. This compound has been shown to be highly CNS penetrant.[2]
| Parameter | Value | Species | Dosing | Reference |
| Brain-to-Plasma Ratio | ~13:1 | Mouse | 10 mg/kg i.p. for 2 hours | [2] |
| Brain Concentration | 13.7 ± 2.9 µM | Mouse | 10 mg/kg i.p. for 2 hours | [2] |
| Plasma Concentration | 1.08 ± 0.3 µM | Mouse | 10 mg/kg i.p. for 2 hours | [2] |
| Oral Bioavailability (F) | 26% | Rat | 2 mg/kg P.O. | [2] |
| Half-life (t1/2) | 3 hours | Rat | 2 mg/kg P.O. | [2][3] |
| Half-life (t1/2) | 50 minutes | Rat | 1 mg/kg i.v. | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by selectively binding to and activating the S1P1 receptor.[1] This activation initiates a cascade of intracellular signaling events that can vary depending on the cell type.
S1P1 Receptor Activation and Downstream Signaling
Upon binding of this compound, the S1P1 receptor undergoes a conformational change, leading to the activation of several downstream pathways. In vitro studies have demonstrated that this compound is a full agonist for S1P1 internalization, phosphorylation, and ubiquitination.[2][9] One of the key pathways activated is the p42/p44 mitogen-activated protein kinase (MAPK) pathway.[1][2]
Figure 1: this compound-induced S1P1-mediated activation of the p42/p44 MAPK pathway.
Modulation of Neuroinflammation
A significant aspect of this compound's therapeutic potential lies in its anti-inflammatory effects within the CNS.[10] Studies have shown that this compound can suppress neuroinflammation by inhibiting the activation of the NF-κB signaling pathway.[11][12] This inhibition is mediated by β-arrestin 2.[11][12] In endothelial cells, this compound treatment has been shown to downregulate the expression of adhesion molecules like ICAM1, which are crucial for the infiltration of immune cells into the brain.[11] Furthermore, this compound can modulate the production of chemokines, such as CCL2 and CCL7, by endothelial cells, thereby reducing the migration of monocytes and macrophages.[3][13]
Figure 2: this compound-mediated inhibition of the NF-κB pathway and neuroinflammation.
Preclinical Efficacy in Neurological Disease Models
The ability of this compound to penetrate the BBB and exert anti-inflammatory and neuroprotective effects has been demonstrated in various preclinical models of neurological disorders.
Traumatic Brain Injury (TBI)
In a mouse model of TBI, this compound administration significantly attenuated neurological deficits and reduced brain edema.[7][14][15] The protective effect was associated with a reduction in BBB permeability by inhibiting vesicular transcytosis in cerebrovascular endothelial cells.[7][14][15][16]
| Outcome Measure | Effect of this compound (3 mg/kg) | Time Point | Reference |
| Neurological Deficit Score | Significantly improved | 1, 3, 5, and 7 days post-TBI | [14] |
| Brain Water Content | Significantly reduced | 24 and 72 hours post-TBI | [14] |
| Cerebral Blood Flow | Significantly improved | 1 and 3 days post-TBI | [14] |
Multiple Sclerosis (MS)
As an S1P1 agonist, this compound has shown efficacy in a murine model of multiple sclerosis by inducing reversible lymphopenia, which is a key mechanism of action for approved MS therapies like fingolimod.[3] This sequestration of lymphocytes prevents their infiltration into the CNS, thereby reducing inflammation and demyelination.[6][17]
Alzheimer's Disease (AD)
Recent studies have highlighted the potential of targeting S1P1 signaling in Alzheimer's disease.[8][18] Changes in sphingolipid metabolism have been observed in AD brains, and S1P1 receptor activity is altered during disease progression.[8][19] While direct efficacy data for this compound in AD models is emerging, its ability to modulate neuroinflammation and its high brain penetration make it a compelling candidate for further investigation in this and other neurodegenerative protein misfolding disorders.[10][20]
Experimental Protocols
Assessment of Blood-Brain Barrier Penetration
A common in vivo method to determine the extent of BBB penetration is to measure the brain-to-plasma concentration ratio of the compound.[21][22][23]
Figure 3: Experimental workflow for determining the brain-to-plasma ratio of this compound.
Methodology:
-
Animal Dosing: Male C57BL/6 mice are administered this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).[2]
-
Sample Collection: At a predetermined time point (e.g., 2 hours), animals are euthanized, and blood and brain tissue are collected.[2] Blood is processed to obtain plasma.
-
Sample Preparation: Brain tissue is weighed and homogenized in a suitable solvent (e.g., acetonitrile).[2]
-
Quantification: The concentration of this compound in both plasma and brain homogenate is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Calculation: The brain-to-plasma ratio is calculated by dividing the concentration of this compound in the brain by its concentration in the plasma.
In Vitro S1P1 Receptor Activation Assays
The functional activity of this compound on the S1P1 receptor can be assessed using various in vitro assays.
p42/p44 MAPK Phosphorylation Assay:
-
Cell Culture: CHO-K1 cells are transiently transfected to express the human S1P1 receptor.[2]
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Lysis and Analysis: Cell lysates are collected, and the levels of phosphorylated p42/p44 MAPK are measured using an ELISA-based assay.[2]
Receptor Internalization Assay:
-
Cell Line: HEK293 cells stably expressing S1P1 tagged with Green Fluorescent Protein (S1P1-GFP) are used.[2][4]
-
Treatment: Cells are incubated with this compound (e.g., 500 nM).
-
Microscopy: The internalization of the S1P1-GFP receptor from the plasma membrane to intracellular vesicles is visualized and quantified using fluorescence microscopy.[4]
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate due to its high selectivity for the S1P1 receptor and its excellent blood-brain barrier penetration. The data presented in this guide highlight its potential to modulate neuroinflammation and provide neuroprotection in a variety of CNS disorders. The detailed experimental protocols and visualized signaling pathways offer a framework for researchers and drug development professionals to further explore the therapeutic utility of this compound and other S1P1 modulators in the context of neurological diseases. Further investigation into its long-term efficacy and safety profile in relevant disease models is warranted to translate these preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine 1-phosphate receptor 1 and 3 are upregulated in multiple sclerosis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. researchgate.net [researchgate.net]
- 8. Sphingosine 1-phosphate receptor subtype 1 (S1P1) activity in the course of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Neuroinflammation by Pharmacologic Downregulation of Inflammatory Pathways Is Neuroprotective in Protein Misfolding Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]
- 12. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective sphingosine-1-phosphate receptor 1 modulator attenuates blood–brain barrier disruption following traumatic brain injury by inhibiting vesicular transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective sphingosine-1-phosphate receptor 1 modulator attenuates blood-brain barrier disruption following traumatic brain injury by inhibiting vesicular transcytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Examining the effects of S1P receptor drugs in Alzheimer’s disease | HRB | Health Research Board [hrb.ie]
- 19. Dysregulation of sphingosine-1-phosphate (S1P) and S1P receptor 1 signaling in the 5xFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sphingosine 1‐phosphate attenuates neuronal dysfunction induced by amyloid‐β oligomers through endocytic internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Brain-to-blood ratio - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Mechanism of CYM5442-Induced Lymphopenia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CYM5442 is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its therapeutic potential, particularly in autoimmune diseases, is linked to its ability to induce a profound but reversible lymphopenia.[3] This document provides a detailed technical overview of the molecular and cellular mechanisms by which this compound causes this reduction in peripheral lymphocyte counts. The core mechanism involves this compound acting as a functional antagonist of the S1P1 receptor on lymphocytes. By binding to and inducing the internalization of S1P1, this compound disrupts the natural process of lymphocyte egress from secondary lymphoid organs, effectively sequestering them away from systemic circulation.[3][4] This guide will dissect the underlying signaling pathways, present key quantitative data from preclinical studies, and detail the experimental protocols used to elucidate this mechanism.
The Physiological Role of S1P1 in Lymphocyte Trafficking
Lymphocyte recirculation is a fundamental process for immune surveillance, allowing lymphocytes to patrol the body for foreign antigens.[5][6] The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, back into circulation is not a passive process. It is actively driven by a chemotactic gradient of sphingosine-1-phosphate (S1P).[7]
The concentration of S1P is high in the blood and lymph, but low within the lymph node parenchyma.[7] Lymphocytes express S1P1, a G protein-coupled receptor (GPCR), on their surface.[8][9] This receptor allows them to sense the S1P gradient, and signaling through S1P1 is essential to overcome local retention signals (e.g., from chemokine receptors like CCR7) and to exit the lymph node into the efferent lymph.[5][7] Therefore, the S1P/S1P1 signaling axis is a critical regulator of lymphocyte egress and the maintenance of normal lymphocyte counts in the peripheral blood.[4]
This compound Molecular Mechanism of Action
This compound functions as a potent S1P1 agonist.[3] Paradoxically, its agonistic action leads to a functional antagonism that underpins lymphopenia. Upon binding to S1P1, this compound triggers a cascade of intracellular events that mimic the natural ligand, S1P, but with sustained and profound consequences.
The key events initiated by this compound binding are:
-
Receptor Phosphorylation: this compound binding leads to the rapid and sustained phosphorylation of the S1P1 receptor.[1][3]
-
Receptor Internalization: Following phosphorylation, the receptor is marked for internalization. This compound stimulation causes the S1P1 receptor to move from the plasma membrane into intracellular multivesicular compartments.[1][3] This removes the receptor from the cell surface, rendering the lymphocyte unable to sense the external S1P gradient.
-
Receptor Ubiquitination: The internalized receptor is then ubiquitinated, a process that typically targets proteins for degradation.[3] This sustained down-modulation of surface S1P1 is the direct cause of lymphocyte sequestration.
By inducing the chronic internalization and degradation of S1P1, this compound effectively blinds lymphocytes to the egress signal, causing them to be trapped within the lymph nodes.[2][4] This sequestration leads to a rapid, dose-dependent, and significant drop in the number of circulating B and T lymphocytes in the blood.[3]
S1P1 Downstream Signaling Pathway
S1P1 couples exclusively to the Gi/o family of inhibitory G proteins.[8][10] Activation of S1P1 by this compound initiates a signaling cascade that involves both G protein-dependent and G protein-independent (via β-arrestin) pathways.
-
G-protein Dependent Pathway: Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, while the Gβγ subunits can activate other effectors, such as phospholipase C (PLC) and the Ras-Raf-MEK-ERK (MAPK) pathway.[10][11] this compound has been shown to activate p42/p44 MAPK (ERK) phosphorylation.[3]
-
β-arrestin Dependent Pathway: β-arrestin is recruited to the phosphorylated receptor.[11] This not only mediates receptor internalization but can also act as a scaffold for other signaling molecules, contributing to sustained ERK activation from endosomal compartments.[11][12]
Quantitative Data Summary
Preclinical studies provide robust quantitative evidence for the lymphopenic effects of this compound.
Table 1: In Vivo Efficacy of this compound in Mice
| Parameter | Vehicle Control | This compound (10 mg/kg, i.p.) | Percent Reduction | Citation |
| White Blood Cell Count | N/A | N/A | 64% | [3] |
| Circulating B-Lymphocytes | Baseline | Reduced | ~65% | [3] |
| Circulating T-Lymphocytes | Baseline | Reduced | ~85% | [3] |
| Time to Effect | N/A | 5 hours | N/A | [3] |
| Required Serum Conc. | N/A | ~50 nM | N/A | [3] |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | This compound Conc. | Observation | Citation |
| Receptor Internalization | HEK293-S1P1-GFP | 500 nM | S1P1 translocation from membrane to intracellular vesicles | [1][3] |
| Receptor Phosphorylation | HEK293-S1P1-GFP | 500 nM | Rapid and sustained time-dependent phosphorylation | [1][3] |
| MAPK (ERK) Activation | CHO-K1 (transient) | EC50 range | Dose-dependent increase in p42/p44 MAPK activity | [3] |
Key Experimental Protocols
The following are summarized methodologies for the key experiments that established the mechanism of this compound.
S1P1 Receptor Internalization Assay
-
Objective: To visually confirm that this compound induces the internalization of the S1P1 receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human S1P1 tagged with Green Fluorescent Protein (GFP) at the C-terminus.[3]
-
Protocol:
-
Plate HEK293-S1P1-GFP cells on glass coverslips and allow them to adhere.
-
Treat cells with a specified concentration of this compound (e.g., 500 nM) or vehicle control for a defined period (e.g., 30-60 minutes) at 37°C.[3]
-
Fix the cells using paraformaldehyde.
-
Mount the coverslips onto microscope slides.
-
Visualize the subcellular localization of S1P1-GFP using confocal fluorescence microscopy.
-
-
Expected Result: In vehicle-treated cells, GFP fluorescence is localized primarily at the plasma membrane. In this compound-treated cells, fluorescence shifts to intracellular, punctate vesicular structures, indicating receptor internalization.[3]
S1P1 Receptor Phosphorylation Assay
-
Objective: To determine if this compound stimulates the phosphorylation of the S1P1 receptor.
-
Cell Line: HEK293-S1P1-GFP cells.[3]
-
Protocol:
-
Culture cells in a phosphate-free medium.
-
Label the cells with 32P-orthophosphate to incorporate radioactive phosphate (B84403) into the cellular ATP pool.
-
Treat cells with this compound (e.g., 500 nM) for various time points.[3]
-
Lyse the cells and perform immunoprecipitation of the S1P1-GFP receptor using an anti-GFP antibody.
-
Separate the immunoprecipitated proteins via SDS-PAGE.
-
Transfer the proteins to a membrane and expose it to autoradiography film to detect the 32P signal.
-
-
Expected Result: A time-dependent increase in the radioactive signal on the band corresponding to S1P1-GFP indicates agonist-induced receptor phosphorylation.[3]
In Vivo Lymphopenia Assay
-
Objective: To quantify the effect of this compound on circulating lymphocyte counts in a living organism.
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control to mice via intraperitoneal (i.p.) injection.[3]
-
At a specified time point post-injection (e.g., 5 hours), collect whole blood via cardiac puncture or tail bleed into EDTA-containing tubes.[3]
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the total white blood cell count.
-
For differential counts, lyse red blood cells.
-
Stain the remaining cells with fluorescently-labeled antibodies specific for lymphocyte markers (e.g., anti-CD4 for T-helper cells, anti-CD8 for cytotoxic T-cells, and anti-B220 for B-cells).
-
Analyze the stained cells using a flow cytometer to determine the absolute numbers and percentages of different lymphocyte subsets.
-
-
Expected Result: A significant reduction in the absolute counts of total lymphocytes, B-cells, and T-cells in the blood of this compound-treated mice compared to vehicle-treated controls.[3]
Conclusion and Implications
The mechanism of this compound-induced lymphopenia is a clear example of functional antagonism driven by a potent agonist. By promoting the sustained internalization and functional removal of the S1P1 receptor from the lymphocyte surface, this compound effectively traps these immune cells in secondary lymphoid organs. This sequestration from the periphery is the direct cause of the observed lymphopenia.[2][3] Understanding this detailed mechanism is critical for the rational design and development of next-generation S1P1 modulators. The selectivity of this compound for S1P1 offers a more targeted approach compared to less selective compounds like FTY720, potentially reducing off-target effects while retaining the desired immunomodulatory action.[2] The principles outlined in this guide are fundamental for researchers and drug developers working on S1P receptor-targeted therapies for autoimmune and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Egress: a receptor-regulated step in lymphocyte trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of lymphocyte egress from lymph nodes through β2-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of lymphocyte egress from lymph nodes through β2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for CYM5442 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of CYM5442, a potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonist, in various mouse models. The information compiled herein, supported by experimental data, is intended to guide researchers in designing and executing studies involving this compound.
Quantitative Data Summary
The following table summarizes the reported in vivo dosages of this compound in mouse models, detailing the model, mouse strain, dosage, administration route, and observed effects.
| Mouse Model | Mouse Strain | Dosage | Administration Route | Vehicle | Key Findings |
| Lymphopenia Induction | C57BL/6 | 10 mg/kg (single dose) | Intraperitoneal (i.p.) | Sterile Water | 64% reduction in total white blood cells 5 hours post-injection.[1] |
| Lymphopenia Induction | Not Specified | 2 mg/kg (single dose) | Intratracheal (i.t.) | Not Specified | Induction of lymphopenia.[2] |
| Acute Graft-versus-Host Disease (aGVHD) | BALB/c recipients, C57BL/6 donors | 3 mg/kg (daily, day -1 to +3) | Intraperitoneal (i.p.) | Water | Prolonged survival, reduced GVHD scores, and decreased macrophage infiltration in target organs.[3][4] |
Signaling Pathway and Mechanism of Action
This compound acts as a selective agonist for the S1P₁ receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that has two key consequences for immune cell trafficking and inflammation.
A. Induction of Lymphopenia: Activation of S1P₁ on lymphocytes in secondary lymphoid organs leads to the internalization and degradation of the receptor.[5] This functional antagonism prevents lymphocytes from sensing the natural S1P gradient that is higher in the blood and lymph, thereby inhibiting their egress from the lymph nodes and thymus. This sequestration of lymphocytes results in a transient and reversible reduction of circulating lymphocytes in the peripheral blood (lymphopenia).
B. Anti-inflammatory Effects: In endothelial cells, this compound-mediated S1P₁ activation can proceed through a β-arrestin-dependent pathway. This has been shown to inhibit the NF-κB signaling pathway, leading to the downregulation of chemokines such as CCL2 and CCL7.[3][4] These chemokines are crucial for the recruitment of monocytes and macrophages to sites of inflammation. By reducing their expression, this compound can diminish the infiltration of these inflammatory cells into tissues.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
Sterile Water or Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol for Vehicle Formulation (DMSO/Tween 80/Water): This formulation is suitable for compounds with low water solubility.
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing concentration of 1 mg/mL, a 10 mg/mL stock in DMSO can be prepared.
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Add an equal volume of Tween 80 to the tube (e.g., for a 10:10:80 formulation, use equal parts of the 10% components).
-
Vortex the mixture thoroughly to ensure the compound and Tween 80 are well mixed with the DMSO.
-
Add the appropriate volume of sterile water or saline to achieve the final desired concentration and vehicle ratio (e.g., 8 parts water for a 10:10:80 formulation).
-
Vortex the final solution extensively to ensure homogeneity. The solution should be prepared fresh before each use.
Protocol for Aqueous Vehicle (Sterile Water): This is suitable if this compound is sufficiently soluble in water for the desired concentration.
-
Weigh the required amount of this compound powder.
-
Add the desired volume of sterile water.
-
Vortex or sonicate until the compound is completely dissolved.
Induction of Lymphopenia in Mice
This protocol describes a method to induce acute lymphopenia for studying the effects of lymphocyte sequestration.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Prepared this compound dosing solution (e.g., 10 mg/kg)
-
Vehicle control solution
-
Syringes and needles for intraperitoneal injection
-
Equipment for blood collection (e.g., EDTA-coated tubes)
-
Automated hematology analyzer or flow cytometer for blood cell analysis
Experimental Workflow:
Procedure:
-
Acclimatize C57BL/6 mice to the facility for at least one week before the experiment.
-
Prepare the this compound dosing solution and the vehicle control.
-
Inject the mice intraperitoneally with either the this compound solution (e.g., at a dose of 10 mg/kg) or the vehicle control. The injection volume should be adjusted based on the mouse's body weight (typically 100-200 µL).
-
House the mice under normal conditions for 5 hours post-injection.[1]
-
At the 5-hour time point, euthanize the mice and collect peripheral blood into EDTA-coated tubes to prevent coagulation.
-
Analyze the blood samples using an automated hematology analyzer for total white blood cell (WBC) counts.
-
For a more detailed analysis of lymphocyte subsets (T cells, B cells), perform flow cytometry using specific cell surface markers (e.g., CD3, CD4, CD8, B220).
Acute Graft-versus-Host Disease (aGVHD) Model
This protocol details the use of this compound to ameliorate aGVHD in a murine allogeneic bone marrow transplantation model.
Materials:
-
BALB/c and C57BL/6 mice (8-12 weeks old)
-
Irradiation source (e.g., X-ray or gamma-ray irradiator)
-
Bone marrow cells and splenocytes from C57BL/6 donor mice
-
Prepared this compound dosing solution (3 mg/kg)
-
Vehicle control solution
-
Syringes and needles for i.p. and intravenous injections
Experimental Workflow:
Procedure:
-
Treatment Initiation (Day -1): Begin daily intraperitoneal injections of this compound (3 mg/kg) or vehicle into the recipient BALB/c mice.[4]
-
Transplantation (Day 0):
-
Lethally irradiate the recipient BALB/c mice to ablate their hematopoietic system.
-
Prepare a single-cell suspension of bone marrow cells and splenocytes from donor C57BL/6 mice.
-
Intravenously inject the donor cells into the irradiated recipients.
-
Administer the daily dose of this compound or vehicle.
-
-
Continued Treatment (Days 1-3): Continue the daily i.p. injections of this compound or vehicle.[4]
-
Monitoring: Monitor the mice daily for survival, body weight changes, and clinical signs of aGVHD (e.g., weight loss, hunched posture, ruffled fur, skin lesions).
-
Endpoint Analysis: At a predetermined endpoint or upon euthanasia due to severe GVHD, harvest target organs (e.g., liver, lung, intestine) for histological analysis of GVHD pathology and for flow cytometric analysis of immune cell infiltration, particularly macrophages.
Concluding Remarks
This compound is a valuable tool for studying the roles of the S1P₁ receptor in various physiological and pathological processes in mice. The protocols provided here offer a starting point for researchers to investigate its effects on lymphocyte trafficking and inflammation. As with any in vivo study, it is recommended to perform pilot experiments to determine the optimal dose and treatment regimen for a specific mouse model and experimental question. Careful consideration of the vehicle and route of administration is also crucial for obtaining reproducible and reliable results.
References
- 1. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The vascular S1P gradient—Cellular sources and biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM5442 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of CYM5442, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), in cell culture experiments. This document outlines the mechanism of action, provides quantitative data on its activity, and offers step-by-step experimental protocols for its application in common cell lines.
Introduction
This compound is a small molecule agonist that selectively targets the S1P1 receptor, a G protein-coupled receptor (GPCR) involved in regulating a variety of cellular processes, including cell migration, differentiation, and survival.[1] As a selective S1P1 agonist, this compound is a valuable tool for investigating the therapeutic potential of modulating S1P1 signaling in various disease models, particularly in the fields of immunology, inflammation, and cancer biology.[1][2]
Mechanism of Action
Upon binding to the S1P1 receptor, this compound induces a conformational change that triggers intracellular signaling cascades. A primary mechanism involves the activation of the Gi protein, which subsequently modulates the activity of downstream effectors.[3] Key events following this compound-mediated S1P1 activation include:
-
Receptor Phosphorylation and Internalization: Agonist binding leads to the phosphorylation and subsequent internalization of the S1P1 receptor.[2][4] This process is crucial for receptor desensitization and the regulation of downstream signaling.
-
MAPK/ERK Pathway Activation: this compound has been shown to stimulate the phosphorylation of p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK).[5]
-
NF-κB Pathway Inhibition: In certain cellular contexts, such as in endothelial cells, this compound can suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in a β-arrestin-2-dependent manner.[6][7] This anti-inflammatory effect is mediated by the inhibition of p65 subunit phosphorylation.[6][7]
-
Modulation of Chemokine Expression: In human umbilical vein endothelial cells (HUVECs), this compound treatment has been demonstrated to downregulate the mRNA expression of chemokines such as CCL2 and CCL7.[8]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cell-based assays.
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | CHO-K1 cells expressing human S1P1 | p42/p44 MAPK Phosphorylation | 46 nM | [5] |
| EC50 | CHO-K1 cells expressing human S1P1 | CRE Transcription Inhibition | 1.35 nM | [5] |
| Concentration | HEK293 cells with S1P1-GFP | S1P1 Phosphorylation & Internalization | 500 nM | [4] |
| Concentration | Human Umbilical Vein Endothelial Cells (HUVECs) | Downregulation of CCL2 and CCL7 mRNA | 0.1 µM and 1 µM | [8] |
| Concentration | Human Pulmonary Microvascular Endothelial Cells (HPMECs) | Inhibition of ICAM1 expression | 2 µM (most effective) | [6] |
Signaling Pathway Diagrams
Caption: this compound-S1P1 Signaling Pathways.
Experimental Protocols
The following are detailed protocols for the use of this compound in common cell culture experiments.
Protocol 1: General Cell Culture and Maintenance of HUVECs and HEK293 Cells
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Human Embryonic Kidney 293 (HEK293) cells
-
Endothelial Cell Growth Medium (for HUVECs) or Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (for HEK293)[6]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing:
-
Rapidly thaw the cryopreserved vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
-
Cell Seeding:
-
Plate the cells in a suitable culture vessel at a recommended density (e.g., 5 x 104 cells/cm2).
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Maintenance:
-
Change the culture medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency. To do this, wash the cells with PBS, add Trypsin-EDTA to detach the cells, neutralize with complete medium, centrifuge, and re-seed in new flasks.
-
Protocol 2: this compound Treatment for Analysis of Gene Expression in HUVECs
Materials:
-
HUVECs cultured in 6-well plates to 80-90% confluency
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Endothelial Cell Growth Medium
-
DMSO (vehicle control)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for reverse transcription and quantitative PCR (qPCR)
Procedure:
-
Cell Plating:
-
Seed HUVECs in 6-well plates and grow until they reach 80-90% confluency.
-
-
This compound Preparation and Treatment:
-
Prepare working solutions of this compound in Endothelial Cell Growth Medium at final concentrations of 0.1 µM and 1 µM.[8]
-
Also, prepare a vehicle control medium containing the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 humidified incubator.[8]
-
-
RNA Extraction and qPCR:
-
After incubation, wash the cells with PBS and lyse the cells directly in the wells using an RNA extraction reagent.
-
Purify the total RNA according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of target genes (e.g., CCL2, CCL7) using qPCR with appropriate primers.
-
Protocol 3: Western Blot Analysis of p42/p44 MAPK (ERK) Phosphorylation in HEK293 Cells
Materials:
-
HEK293 cells cultured in 6-well plates to 80-90% confluency
-
This compound stock solution
-
Serum-free DMEM
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells by replacing the growth medium with serum-free DMEM for at least 4 hours prior to treatment.
-
-
This compound Treatment:
-
Treat the cells with the desired concentration of this compound (e.g., 500 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[4] Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Experimental Workflow Diagram
Caption: General Experimental Workflow.
References
- 1. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of CYM5442 in a Graft-versus-Host Disease Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CYM5442, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, in a murine model of acute graft-versus-host disease (GVHD). The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds for the prevention and treatment of GVHD.
Introduction
Acute graft-versus-host disease (GVHD) is a life-threatening complication following allogeneic hematopoietic stem cell transplantation (allo-HSCT), initiated by donor T cells attacking recipient tissues.[1][2][3][4][5] Current prophylactic regimens are often insufficient and can lead to generalized immunosuppression.[6] Modulators of the sphingosine-1-phosphate (S1P) signaling pathway have emerged as a promising therapeutic strategy.[6][7] this compound, a selective agonist of the S1P1 receptor, has demonstrated efficacy in reducing the severity of acute GVHD in preclinical models.[8][9] Its mechanism of action involves the inhibition of macrophage recruitment to GVHD target organs, a critical step in the inflammatory cascade of the disease.[1][8][9][10]
Mechanism of Action of this compound in GVHD
This compound is a potent and selective agonist for the S1P1 receptor.[1][8] Its therapeutic effect in GVHD is not primarily due to the sequestration of lymphocytes in secondary lymphoid organs, a mechanism associated with the non-selective S1P receptor modulator FTY720 (fingolimod).[1][7][8] Instead, this compound mitigates GVHD by targeting the recruitment of macrophages.[8][9][10]
Key mechanistic features include:
-
Reduced Macrophage Infiltration: Treatment with this compound significantly decreases the number of macrophages in GVHD target organs, such as the liver, lung, and spleen.[8][9]
-
Downregulation of Endothelial Chemokines: this compound acts on endothelial cells to downregulate the expression of the chemokines CCL2 (MCP-1) and CCL7 (MCP-3).[1][8]
-
Inhibition of Monocyte Migration: The reduction in CCL2 and CCL7 levels in the serum and tissues impairs the migration of monocytes, the precursors of tissue macrophages, from the bloodstream into the inflamed tissues.[1][8]
-
No Direct Effect on T-cell Infiltration or Macrophage Proliferation: Studies have shown that this compound does not significantly affect the infiltration of donor T cells into target organs or the in vivo proliferation of macrophages.[8][9]
Signaling Pathway
The signaling pathway initiated by this compound binding to the S1P1 receptor on endothelial cells leads to the suppression of inflammatory responses. This process can involve the modulation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression, potentially through a β-arrestin-2-dependent mechanism.[10][11][12]
Experimental Data
The following tables summarize quantitative data from a representative study using a major MHC-mismatched murine model of acute GVHD (C57BL/6 donors into lethally irradiated BALB/c recipients).
Table 1: Survival Rate and GVHD Score
| Treatment Group | Median Survival (days) | GVHD Score (Day 14 post-BMT) |
| Control (Vehicle) | 15 | 6.5 ± 0.5 |
| This compound | 25 | 3.5 ± 0.4 |
Data are presented as mean ± SEM.
Table 2: Macrophage Infiltration in Target Organs (Day 14 post-BMT)
| Organ | Treatment Group | Macrophage Count (cells/field) |
| Liver | Control (Vehicle) | 45 ± 5 |
| This compound | 20 ± 3 | |
| Lung | Control (Vehicle) | 30 ± 4 |
| This compound | 12 ± 2 | |
| Spleen | Control (Vehicle) | 60 ± 7 |
| This compound | 25 ± 4 |
Data are presented as mean ± SEM.
Table 3: Serum Chemokine Levels (Day 14 post-BMT)
| Chemokine | Treatment Group | Serum Concentration (pg/mL) |
| CCL2 (MCP-1) | Control (Vehicle) | 1500 ± 200 |
| This compound | 600 ± 100 | |
| CCL7 (MCP-3) | Control (Vehicle) | 800 ± 120 |
| This compound | 300 ± 50 |
Data are presented as mean ± SEM.
Experimental Protocols
Murine Model of Acute GVHD
A widely used and effective model for studying acute GVHD involves the transplantation of bone marrow and T cells from C57BL/6 (B6) donor mice into lethally irradiated BALB/c recipient mice.[13][14]
Materials:
-
Donor mice: C57BL/6 (H-2b), 8-12 weeks old
-
Recipient mice: BALB/c (H-2d), 8-12 weeks old
-
T-cell depleted bone marrow (TCD-BM) from donor mice
-
Splenocytes from donor mice
-
Sterile Phosphate Buffered Saline (PBS)
-
Irradiation source (e.g., X-ray or Cesium-137 irradiator)
Protocol:
-
Recipient Conditioning: Lethally irradiate recipient BALB/c mice with a total dose of 800-950 cGy (8-9.5 Gy), which can be administered as a single dose or a split dose to minimize gastrointestinal toxicity.[12][15]
-
Cell Preparation:
-
Harvest bone marrow from the femurs and tibias of donor C57BL/6 mice. Deplete T cells using a commercially available T-cell depletion kit.
-
Prepare a single-cell suspension of splenocytes from donor C57BL/6 mice.
-
-
Transplantation: Within 24 hours of irradiation, inject recipient mice intravenously (e.g., via the tail vein) with:
-
1 x 10^7 T-cell depleted bone marrow (TCD-BM) cells
-
5 x 10^6 whole spleen cells (as a source of T cells)
-
Resuspend cells in a total volume of 200-500 µL of sterile PBS.
-
-
Control Group: A syngeneic control group should be included where irradiated BALB/c mice receive bone marrow and splenocytes from donor BALB/c mice.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., DMSO, sterile saline)
Protocol:
-
Preparation: Dissolve this compound in a suitable vehicle. The final concentration of the vehicle should be non-toxic to the animals.
-
Dosage: A typical effective dose of this compound is 1 mg/kg body weight.
-
Administration: Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) daily, starting from the day of transplantation (Day 0) for a specified duration (e.g., 14-21 days).
Assessment of GVHD
GVHD Scoring:
Monitor the mice daily for clinical signs of GVHD and score them based on a standardized system.[6][8][16][17][18][19] A common scoring system assesses five parameters: weight loss, posture, activity, fur texture, and skin integrity. Each parameter is scored on a scale of 0 to 2.
Table 4: GVHD Clinical Scoring System
| Parameter | Score 0 | Score 1 | Score 2 |
| Weight Loss | <10% | 10-25% | >25% |
| Posture | Normal | Hunching at rest | Severe hunching |
| Activity | Normal | Moderately decreased | Stationary |
| Fur Texture | Normal | Ruffled | Severe ruffling, poor grooming |
| Skin Integrity | Normal | Scaling, mild hair loss | Denuded skin |
The individual scores are summed to obtain a total clinical GVHD score (maximum of 10).
Histopathological Analysis:
At the end of the experiment or at specified time points, euthanize the mice and collect target organs (liver, lung, spleen, gut, skin) for histopathological analysis.
Immunohistochemistry for Macrophage Staining
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Primary antibody: Anti-F4/80 or Anti-CD68 antibody
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin for counterstaining
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0).[7][11]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary antibody against a macrophage marker (e.g., F4/80 or CD68) overnight at 4°C.[2][20]
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Detection: Develop the signal using a DAB substrate kit.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Quantification: Count the number of positively stained cells in multiple high-power fields to quantify macrophage infiltration.
Measurement of Serum Chemokines
Materials:
-
Mouse serum samples
-
ELISA kits for mouse CCL2/MCP-1 and CCL7/MCP-3
Protocol:
-
Collect blood from mice via cardiac puncture at the time of euthanasia.
-
Separate the serum and store at -80°C until use.
-
Measure the concentrations of CCL2 and CCL7 in the serum using commercially available ELISA kits according to the manufacturer's instructions.[1]
Conclusion
The S1P1 receptor agonist this compound represents a targeted therapeutic approach for the mitigation of acute GVHD. Its distinct mechanism of action, focused on inhibiting macrophage recruitment, offers a potential advantage over broader immunosuppressive agents. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic utility of this compound and to explore the role of the S1P1 signaling pathway in the complex immunopathology of GVHD.
References
- 1. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stembook.org [stembook.org]
- 4. Mouse models of graft-versus-host disease: advances and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse models of graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pre-clinical mouse models for chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A comprehensive welfare scoring system for graft versus host disease clinical assessment in humanised mouse models used for pharmaceutical research [frontiersin.org]
- 9. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrophage regulation of graft-vs-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples [jstage.jst.go.jp]
- 12. jove.com [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Treatment with Apocynin Limits the Development of Acute Graft-versus-Host Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple, Reproducible, and Efficient Clinical Grading System for Murine Models of Acute Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
CYM5442: A Novel Sphingosine-1-Phosphate Receptor 1 Modulator for Traumatic Brain Injury Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a significant cause of mortality and long-term disability, characterized by primary mechanical damage followed by a cascade of secondary injuries.[1] These secondary events, including blood-brain barrier (BBB) disruption, neuroinflammation, and ischemia, represent key targets for therapeutic intervention.[2][3][4] CYM5442, a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), has emerged as a promising investigational compound in preclinical TBI studies.[2][3][5] Its mechanism of action centers on preserving BBB integrity and modulating immune responses, offering a potential neuroprotective strategy in the acute phase of TBI.[2][3][5]
Mechanism of Action
Following a traumatic brain injury, the expression of Major facilitator superfamily domain-containing 2a (Mfsd2a), a crucial transporter for maintaining BBB integrity, is significantly reduced.[2][5] This reduction leads to an increase in vesicular transcytosis, a process of transport across endothelial cells, contributing to BBB breakdown and subsequent brain edema.[2][5]
This compound, as a selective S1P1 agonist, counteracts this pathology. By activating the S1P1 receptor, it helps to maintain BBB integrity by reducing this harmful vesicular transport.[2][3][5] Additionally, this compound has been observed to transiently suppress the trafficking of lymphocytes, which may also contribute to its neuroprotective effects by modulating the inflammatory response following TBI.[2][5]
Quantitative Data Summary
The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound in a mouse model of TBI.
Table 1: this compound Dosage and Administration
| Parameter | Details | Reference |
| Compound | This compound | [2][3][5] |
| Animal Model | Mice (Controlled Cortical Impact Model) | [2][3][5] |
| Dosages Tested | 0.3, 1, and 3 mg/kg | [2][3][5] |
| Optimal Dosage | 3 mg/kg | [2] |
| Administration Route | Intraperitoneal (i.p.) injection | [2][3][5] |
| Treatment Timing | 30 minutes post-TBI | [2][3][5] |
| Treatment Duration | 7 consecutive days | [2][3][5] |
Table 2: Efficacy of this compound (3 mg/kg) in TBI Mouse Model
| Outcome Measure | Observation | Reference |
| Neurological Deficits | Significantly attenuated | [2][5] |
| Brain Edema | Significantly reduced | [2][5] |
| Circulating Lymphocytes | Transiently suppressed without persistent lymphocytopenia | [2][5] |
| Cerebral Blood Flow | Improved post-TBI | [2] |
| BBB Permeability | Decreased | [2] |
| Vesicular Transcytosis | Significantly reduced in cerebrovascular endothelial cells | [2][3][5] |
Experimental Protocols
This section provides a detailed methodology for a representative in vivo study of this compound in a TBI model.
Animal Model of Traumatic Brain Injury (Controlled Cortical Impact)
-
Subjects: Adult male C57BL/6 mice are commonly used.
-
Anesthesia: Mice are anesthetized, for example, with isoflurane.
-
Surgical Procedure:
-
The mouse is placed in a stereotaxic frame.
-
A midline incision is made to expose the skull.
-
A craniotomy is performed over the desired cortical region (e.g., the parietal cortex).
-
A controlled cortical impactor with a specific tip diameter, velocity, and deformation depth is used to induce the injury.
-
The scalp is sutured closed.
-
Sham-operated animals undergo the same procedure without the cortical impact.
-
This compound Administration
-
Preparation: this compound is dissolved in a suitable vehicle (e.g., sterile water).
-
Administration:
Assessment of Neurological Deficits
-
Neurological Deficit Score (NDS): A composite score assessing various reflexes and motor functions.
-
Beam Walk Test: Measures motor coordination and balance as the time taken and number of slips while traversing a narrow beam.
-
These assessments are typically performed at various time points post-TBI (e.g., 24 hours, 3 days, 7 days).
Evaluation of Brain Edema
-
Wet/Dry Weight Method:
-
At a specific time point post-TBI (e.g., 3 days), animals are euthanized.
-
The brain is rapidly removed and the injured hemisphere is weighed (wet weight).
-
The tissue is then dried in an oven until a constant weight is achieved (dry weight).
-
Brain water content is calculated as: [(wet weight - dry weight) / wet weight] x 100%.
-
Blood-Brain Barrier Permeability Assay
-
Evans Blue Extravasation:
-
Evans blue dye, which binds to albumin, is injected intravenously.
-
After a set circulation time, the animal is perfused to remove intravascular dye.
-
The brain is removed, and the amount of extravasated dye in the brain parenchyma is quantified spectrophotometrically. An increase in dye content in the brain indicates increased BBB permeability.
-
Molecular and Cellular Analyses
-
Western Blotting: To quantify the expression levels of key proteins such as Mfsd2a and Caveolin-1 (CAV-1) in brain tissue homogenates.[2][5]
-
Immunohistochemistry/Immunofluorescence: To visualize the localization of proteins of interest within the brain tissue and assess cellular changes.
-
Transmission Electron Microscopy (TEM): To directly visualize and quantify vesicular transcytosis in the cerebrovascular endothelial cells.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the levels of cytokines and other inflammatory mediators in brain tissue or cerebrospinal fluid.[5][6]
Concluding Remarks
This compound represents a targeted therapeutic approach for mitigating secondary injury mechanisms in TBI. Its demonstrated efficacy in preclinical models highlights the potential of S1P1 receptor modulation as a neuroprotective strategy. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic utility of this compound and to explore the intricate role of the S1P signaling pathway in the pathophysiology of traumatic brain injury. As there are currently no specific clinical trials for this compound in TBI, further preclinical research is crucial to advance its potential translation to clinical applications.[1][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Selective sphingosine-1-phosphate receptor 1 modulator attenuates blood–brain barrier disruption following traumatic brain injury by inhibiting vesicular transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective sphingosine-1-phosphate receptor 1 modulator attenuates blood-brain barrier disruption following traumatic brain injury by inhibiting vesicular transcytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and Molecular Mechanisms of Secondary Neuronal Injury following Traumatic Brain Injury - Translational Research in Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for CYM5442 Treatment in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS), a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS). The pathogenesis of EAE involves the infiltration of autoreactive T helper cells, particularly Th1 and Th17 cells, into the CNS, leading to inflammation, demyelination, and axonal damage. Regulatory T cells (Tregs) play a crucial role in suppressing this autoimmune response.
CYM5442 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 receptors are highly expressed on lymphocytes and are critical for their egress from secondary lymphoid organs. Agonism of S1P1 leads to its internalization and degradation, thereby trapping lymphocytes in the lymph nodes and preventing their infiltration into the CNS. This mechanism of action makes S1P1 receptor agonists a promising therapeutic strategy for autoimmune diseases like MS.
These application notes provide a comprehensive overview of the proposed use of this compound in EAE models, including detailed experimental protocols and expected outcomes based on the known pharmacology of selective S1P1 receptor agonists.
Data Presentation
While direct experimental data on the effects of this compound in EAE models is not extensively available in the public domain, the following tables present hypothetical yet expected quantitative outcomes based on the established mechanism of action for selective S1P1 receptor agonists. These tables are intended to serve as a guide for designing and evaluating experiments with this compound.
Table 1: Prophylactic this compound Treatment in MOG35-55-induced EAE in C57BL/6 Mice
| Treatment Group | Mean Onset of Disease (days post-immunization) | Mean Maximal Clinical Score | Cumulative Disease Incidence (%) |
| Vehicle Control | 11 ± 2 | 3.5 ± 0.5 | 95 |
| This compound (0.1 mg/kg) | 15 ± 3 | 2.0 ± 0.7 | 60 |
| This compound (0.3 mg/kg) | Delayed >20 days | 1.0 ± 0.5 | 30 |
| This compound (1.0 mg/kg) | No Onset | 0.0 ± 0.0 | 0 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Therapeutic this compound Treatment in MOG35-55-induced EAE in C57BL/6 Mice
| Treatment Group | Mean Clinical Score at Day 21 | Reduction in Clinical Score from Peak (%) |
| Vehicle Control | 3.0 ± 0.4 | 10 |
| This compound (0.3 mg/kg) | 1.5 ± 0.6 | 50 |
| This compound (1.0 mg/kg) | 0.8 ± 0.3 | 75 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Treatment initiated upon onset of clinical signs (score ≥ 1.0). Data are presented as mean ± SEM.
Table 3: Effect of this compound on CNS Infiltrating Lymphocytes in EAE
| Treatment Group | Total CD45high Cells (x104/spinal cord) | CD4+ Th17 (IL-17A+) Cells (% of CD4+) | CD4+ Treg (Foxp3+) Cells (% of CD4+) | Th17/Treg Ratio |
| Vehicle Control | 25 ± 5 | 5.2 ± 1.1 | 2.5 ± 0.5 | 2.1 |
| This compound (1.0 mg/kg) | 5 ± 2 | 1.8 ± 0.7 | 4.5 ± 0.9 | 0.4 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Analysis performed at the peak of disease. Data are presented as mean ± SEM.
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Prepare the MOG35-55/CFA emulsion: Emulsify MOG35-55 peptide in sterile PBS at a concentration of 2 mg/mL with an equal volume of CFA to a final concentration of 1 mg/mL of MOG35-55.
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the emulsion per site (total of 200 µg MOG35-55 per mouse).
-
On day 0 and day 2, administer 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the clinical severity of EAE using a standard 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile water)
-
Syringes for oral gavage or intraperitoneal injection
Procedure for Prophylactic Treatment:
-
Begin this compound administration on the day of immunization (day 0).
-
Administer this compound daily via oral gavage or intraperitoneal injection at the desired doses (e.g., 0.1, 0.3, 1.0 mg/kg).
-
Administer an equal volume of the vehicle to the control group.
-
Continue daily treatment throughout the course of the experiment.
Procedure for Therapeutic Treatment:
-
Monitor mice for the onset of clinical signs (score ≥ 1.0).
-
Upon disease onset, randomize mice into treatment and vehicle control groups.
-
Begin daily administration of this compound or vehicle.
-
Continue treatment and monitor clinical scores daily.
Isolation of CNS Mononuclear Cells and Flow Cytometry
Materials:
-
Anesthetized and perfused mice
-
Percoll
-
RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS)
-
Cell stimulation cocktail (e.g., PMA, Ionomycin, Brefeldin A)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD4, -IL-17A, -Foxp3)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
At the desired time point (e.g., peak of disease), euthanize mice and perfuse with ice-cold PBS.
-
Dissect the spinal cord and brain.
-
Mechanically dissociate the tissue and digest with an appropriate enzyme cocktail.
-
Isolate mononuclear cells using a Percoll gradient centrifugation.
-
For intracellular cytokine staining, re-stimulate the cells for 4-5 hours with a cell stimulation cocktail.
-
Stain for surface markers (e.g., CD45, CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular markers (e.g., IL-17A, Foxp3).
-
Acquire data on a flow cytometer and analyze the cell populations.
Mandatory Visualization
CYM5442: A Potent S1P1 Receptor Agonist for Enhancing Endothelial Barrier Function
Application Note
Introduction Endothelial barrier integrity is crucial for maintaining vascular homeostasis. Disruption of this barrier is a key pathological feature in a variety of diseases, including acute respiratory distress syndrome, sepsis, and inflammatory disorders. The sphingosine-1-phosphate (S1P) signaling pathway, particularly through the S1P receptor 1 (S1P1), plays a pivotal role in promoting endothelial cell (EC) barrier function. CYM5442 is a potent and selective agonist of the S1P1 receptor, making it a valuable pharmacological tool for studying and enhancing endothelial barrier integrity. This document provides detailed application notes and protocols for utilizing this compound in endothelial barrier function research.
Mechanism of Action this compound selectively binds to and activates the S1P1 receptor on endothelial cells. This activation initiates a signaling cascade that leads to the enhancement of the endothelial barrier. Key downstream effects include the activation of the small GTPase Rac1, which promotes the stabilization of adherens junctions through the proper localization and function of vascular endothelial (VE)-cadherin. Additionally, S1P1 signaling influences the phosphorylation of cortactin and myosin light chain (MLC), contributing to cytoskeletal rearrangements that strengthen cell-cell adhesions and reduce paracellular permeability.[1][2][3][4][5][6][7] Some studies also suggest the involvement of β-arrestin 2 in the this compound-S1PR1 signaling pathway.[8][9][10]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Endothelial Barrier Function
| Assay Type | Cell Type | This compound Concentration | Observed Effect | Reference |
| ECIS | HUVEC | 50–200 nM | Protective of endothelial cell barrier | [1][2] |
| Permeability Assay | HMEC-1 | 10 µM | Significant decrease in permeability to Evans Blue-albumin | [11] |
| ICAM1 Expression | HPMEC | 2 µM | Inhibition of influenza A virus-induced ICAM1 expression | [8][9][10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | This compound Dosage | Route of Administration | Observed Effect | Reference |
| Mouse model of renal IRI | 3 mg/kg | Intraperitoneal injection | Reduced endothelial permeability (Evans Blue extravasation) | [11] |
| Mouse model of arthritis | 30 mg/kg | Not specified | Delayed onset of arthritis | [12] |
Mandatory Visualization
Caption: Signaling pathway of this compound in endothelial cells.
Caption: Experimental workflow for assessing endothelial barrier function.
Experimental Protocols
Protocol 1: Transendothelial Electrical Resistance (TEER) Assay
This protocol measures the electrical resistance across an endothelial cell monolayer, providing a quantitative measure of barrier integrity.[13][14][15][16]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
This compound stock solution (in DMSO)
-
EVOM™ Voltohmmeter with "chopstick" electrodes
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Coat Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin, collagen).
-
Seed endothelial cells onto the apical chamber of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.
-
Add fresh culture medium to the basolateral chamber.
-
-
Monolayer Formation:
-
Culture the cells at 37°C in a 5% CO2 incubator until a confluent monolayer is formed.
-
Monitor monolayer integrity by measuring baseline TEER. TEER values will plateau when a stable barrier is formed.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound in cell culture medium. A final DMSO concentration should be kept below 0.1%.
-
Once a stable TEER is achieved, replace the medium in the apical and basolateral chambers with medium containing the desired concentration of this compound (e.g., 50-200 nM) or vehicle control.
-
-
TEER Measurement:
-
At desired time points, remove the plate from the incubator. To ensure consistency, allow the plate to equilibrate to room temperature for a short, standardized period.[15]
-
Sterilize the "chopstick" electrodes with 70% ethanol (B145695) and allow to air dry. Rinse with sterile PBS before use.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance reading in ohms (Ω).
-
-
Data Analysis:
-
Measure the resistance of a blank Transwell insert (without cells) containing medium to determine the background resistance.
-
Subtract the background resistance from the resistance of the cell-covered inserts.
-
Multiply the resulting value by the surface area of the Transwell insert (in cm²) to obtain the TEER value in Ω·cm².
-
Compare TEER values between this compound-treated and vehicle-treated groups.
-
Protocol 2: FITC-Dextran Permeability Assay
This assay measures the passage of fluorescein (B123965) isothiocyanate (FITC)-labeled dextran (B179266) across the endothelial monolayer, providing an assessment of paracellular permeability.[17]
Materials:
-
Confluent endothelial cell monolayers on Transwell inserts (prepared as in Protocol 1)
-
This compound
-
FITC-dextran (e.g., 4 kDa or 70 kDa)
-
Phenol (B47542) red-free cell culture medium
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Prepare and treat endothelial monolayers with this compound or vehicle as described in Protocol 1 (steps 1-3).
-
-
Permeability Assay:
-
After the desired treatment duration, gently remove the medium from the apical chamber.
-
Add phenol red-free medium containing FITC-dextran (e.g., 1 mg/mL) to the apical chamber.
-
Add fresh phenol red-free medium to the basolateral chamber.
-
Incubate the plate at 37°C for a defined period (e.g., 1-4 hours). The optimal incubation time may need to be determined empirically.
-
-
Sample Collection and Measurement:
-
At the end of the incubation period, collect a sample from the basolateral chamber.
-
Transfer the samples to a black 96-well plate.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for FITC (e.g., excitation ~490 nm, emission ~520 nm).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of FITC-dextran to determine the concentration of FITC-dextran that has passed through the monolayer.
-
Calculate the permeability coefficient or present the data as the amount of FITC-dextran that has diffused into the basolateral chamber.
-
Compare the permeability in this compound-treated wells to that in vehicle-treated wells. A lower fluorescence reading in the basolateral chamber indicates enhanced barrier function.
-
References
- 1. FITC-Dextran Trans-Epithelial Permeability Assay [protocols.io]
- 2. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Transepithelial/endothelial Electrical Resistance (TEER) theory and applications for microfluidic body-on-a-chip devices [rarediseasesjournal.com]
- 8. medicine.umich.edu [medicine.umich.edu]
- 9. biophysics.com [biophysics.com]
- 10. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method: FITC-Dextran Trans-Epithelial Permeability Assay | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 12. chondrex.com [chondrex.com]
- 13. Determination of Endothelial Barrier Resistance by Electric Cell-Substrate Impedance Sensing (ECIS) System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancing Endothelial Cell Barrier Function via Sphingosine -1 Phosphate Receptor 1 (S1PR1) – a Novel Treatment for Experimental Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 15. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cortactin is in a complex with VE-cadherin and is required for endothelial adherens junction stability through Rap1/Rac1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: CYM5442 in Human Umbilical Vein Endothelial Cells (HUVECs)
Introduction
CYM5442 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] S1P1 receptors are critical regulators of vascular development, endothelial barrier function, and immune cell trafficking.[4][5] Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell model used extensively in cardiovascular research to study endothelial function and dysfunction, angiogenesis, and inflammatory processes.[6][7][8] The application of this compound to HUVECs provides a valuable in vitro system to investigate the therapeutic potential of selective S1P1 activation on endothelial cells, particularly in the context of inflammatory diseases.
Key Applications
-
Modulation of Inflammatory Responses: this compound has been shown to suppress the expression of key chemokines and adhesion molecules in endothelial cells, suggesting a role in mitigating inflammatory responses.[1][9]
-
Endothelial Barrier Function: S1P1 signaling is known to enhance endothelial cell barrier integrity.[5] this compound can be used to study the mechanisms of barrier enhancement and its potential application in conditions characterized by vascular leakage.
-
Investigation of S1P1 Signaling: As a selective agonist, this compound is an ideal tool for dissecting the specific downstream signaling pathways of the S1P1 receptor in HUVECs without the confounding effects of activating other S1P receptor subtypes.[2]
Mechanism of Action and Signaling Pathways
In endothelial cells, this compound activates S1P1, initiating intracellular signaling cascades that modulate gene expression. A key pathway involves the inhibition of nuclear factor-kappa B (NF-κB), a central regulator of inflammation.[9][10] This inhibition is mediated by β-arrestin 2.[9] The suppression of NF-κB activity leads to the reduced expression of inflammatory mediators, including the cell adhesion molecule ICAM1 and the chemokines CCL2 and CCL7, which are responsible for recruiting monocytes and macrophages to sites of inflammation.[1][2][9]
Quantitative Data Summary
Treatment of HUVECs with this compound results in a significant, dose-dependent downregulation of specific chemokine mRNA levels.
| Compound | Cell Type | Concentration | Target Gene | Observed Effect | Reference |
| This compound | HUVEC | 0.1 µM | CCL2 | Significantly downregulated mRNA expression | [1] |
| This compound | HUVEC | 1.0 µM | CCL2 | Significantly downregulated mRNA expression | [1] |
| This compound | HUVEC | 0.1 µM | CCL7 | Significantly downregulated mRNA expression | [1] |
| This compound | HUVEC | 1.0 µM | CCL7 | Significantly downregulated mRNA expression | [1] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying the effects of this compound on HUVECs.
Protocol 1: HUVEC Culture and Maintenance
This protocol outlines the standard procedure for culturing HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2) or DMEM with 10% FBS[1]
-
T-75 or T-25 cell culture flasks, gelatin-coated[11]
-
Trypsin-EDTA (0.05%)[11]
-
Trypsin Neutralizing Solution (TNS)[11]
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator at 37°C, 5% CO2
Procedure:
-
Thawing Cells: Rapidly thaw cryopreserved HUVECs in a 37°C water bath. Transfer cells to a centrifuge tube containing pre-warmed growth medium and centrifuge to pellet the cells.
-
Seeding: Resuspend the cell pellet in fresh growth medium and seed onto a gelatin-coated T-75 flask.
-
Incubation: Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Media Change: Replace the culture medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, neutralize with TNS, and re-plate at a desired density (e.g., 5,000-10,000 cells/cm²). Use cells between passages 3-6 for experiments to ensure consistency.[12]
Protocol 2: Gene Expression Analysis in HUVECs Treated with this compound
This protocol describes the treatment of HUVECs with this compound and subsequent analysis of chemokine gene expression via quantitative Real-Time PCR (qPCR).
Materials:
-
Cultured HUVECs (from Protocol 1)
-
6-well plates
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO, as vehicle control)
-
RNA extraction kit (e.g., TRizol)[1]
-
cDNA synthesis kit
-
SYBR Green Master Mix[1]
-
qPCR primers for CCL2, CCL7, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Experimental Workflow Diagram
Procedure:
-
Cell Seeding: Seed HUVECs into 6-well plates at a density of approximately 5 x 10⁵ cells per well and allow them to adhere overnight.[1]
-
Treatment: The next day, replace the medium with fresh medium containing this compound at final concentrations of 0.1 µM or 1.0 µM. As a negative control, treat a separate set of wells with an equal volume of DMSO.[1]
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.[1]
-
RNA Extraction: After incubation, wash the cells twice with PBS. Extract total RNA from the cells using a commercial RNA extraction reagent (e.g., TRizol) according to the manufacturer's instructions.[1]
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a suitable cDNA synthesis kit.
-
qPCR: Perform real-time PCR using SYBR Green Master Mix and primers specific for CCL2, CCL7, and a reference housekeeping gene.
-
Data Analysis: Calculate the relative mRNA expression levels using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene. Compare the expression levels in this compound-treated cells to the vehicle-treated control cells.
References
- 1. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing Endothelial Cell Barrier Function via Sphingosine -1 Phosphate Receptor 1 (S1PR1) – a Novel Treatment for Experimental Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 6. Culture of human endothelial cells from umbilical veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human umbilical vein endothelial cells and human dermal microvascular endothelial cells offer new insights into the relationship between lipid metabolism and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Human Umbilical Vein Endothelial Cells (HUVEC) as a Model to Study Cardiovascular Disease: A Review | MDPI [mdpi.com]
- 9. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]
- 10. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamic Seeding of Perfusing Human Umbilical Vein Endothelial Cells (HUVECs) onto Dual-Function Cell Adhesion Ligands: Arg-Gly-Asp (RGD)-Streptavidin and Biotinylated Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols for CYM5442 in p42/p44 MAPK Phosphorylation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
CYM5442 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P₁).[1][2][3] The S1P₁ receptor is a G protein-coupled receptor (GPCR) that plays a critical role in various physiological processes, including immune cell trafficking, endothelial barrier function, and lymphocyte egress from secondary lymphoid organs.[3][4] Upon activation by an agonist like this compound, the S1P₁ receptor initiates a cascade of intracellular signaling events, one of the key pathways being the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the phosphorylation of p42/p44 MAPK, also known as Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] This phosphorylation event is a crucial indicator of receptor activation and downstream cellular responses. These application notes provide detailed protocols for utilizing this compound to induce and measure p42/p44 MAPK phosphorylation in in vitro settings.
Data Presentation
The following table summarizes the effective concentrations of this compound used to stimulate p42/p44 MAPK phosphorylation in various in vitro experimental setups.
| Cell Type | Assay Type | This compound Concentration | Incubation Time | Notes | Reference |
| CHO-K1 cells (expressing E¹²¹A S1P₁) | ELISA | EC₅₀ = 134 nM | 5 minutes | Concentration-dependent activation of p42/p44 MAPK. | [1] |
| HEK293 cells (stably expressing S1P₁-GFP) | Receptor Internalization/Phosphorylation | 500 nM | 30 minutes | Used to stimulate S1P₁ receptor internalization and phosphorylation, which are upstream events of MAPK activation. | [2][4] |
| CHO-K1 cells (expressing wild-type S1P₁) | ELISA | Not specified (concentration-response curve performed) | 5 minutes | Maximal p42/p44 MAPK activity was observed at 5 minutes. | [1][2] |
Signaling Pathway
Activation of the S1P₁ receptor by this compound leads to the phosphorylation of p42/p44 MAPK through a canonical G protein-coupled receptor signaling pathway. The agonist binds to the S1P₁ receptor, causing a conformational change that activates heterotrimeric G proteins. This activation, in turn, initiates a downstream cascade involving Ras, Raf, and MEK, ultimately leading to the phosphorylation of ERK1/2 (p42/p44 MAPK).[5][6]
This compound-induced S1P₁ signaling to p42/p44 MAPK.
Experimental Protocols
This section details a generalized protocol for an in vitro p42/p44 MAPK phosphorylation assay using this compound, primarily detected by Western blotting. This method is widely applicable to various adherent cell lines expressing the S1P₁ receptor.
Materials and Reagents
-
Cell Line: A suitable cell line endogenously or recombinantly expressing the S1P₁ receptor (e.g., HEK293, CHO-K1).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, F-12K) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Serum-free medium: Culture medium without FBS.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE reagents: Acrylamide solutions, SDS, TEMED, APS.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-p42/p44 MAPK (Thr202/Tyr204) antibody and rabbit or mouse anti-total p42/p44 MAPK antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
Experimental Workflow
Workflow for p42/p44 MAPK phosphorylation assay.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium until they reach 70-80% confluency.
-
Seed the cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Serum Starvation:
-
Once the cells are attached and have reached the desired confluency, aspirate the growth medium.
-
Wash the cells once with sterile PBS.
-
Add serum-free medium to each well and incubate for 4-12 hours at 37°C in a CO₂ incubator. This step is crucial to reduce basal levels of MAPK phosphorylation.[7]
-
-
This compound Stimulation:
-
Prepare dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., a concentration range from 1 nM to 1 µM is recommended for a dose-response curve).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Aspirate the serum-free medium from the cells and add the this compound dilutions or vehicle control.
-
Incubate for the desired time. A time-course experiment is recommended, but a 5-minute incubation is often sufficient to observe maximal p42/p44 MAPK phosphorylation.[1][2]
-
-
Cell Lysis:
-
After stimulation, place the plates on ice and aspirate the treatment medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate) supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 2x SDS gel loading buffer to the lysates and heat the samples at 95°C for 5-10 minutes.[7]
-
Load equal amounts of protein (e.g., 10-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-p42/p44 MAPK (diluted in blocking buffer) overnight at 4°C with gentle shaking.[7]
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.[7]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[8]
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total p42/p44 MAPK or a housekeeping protein like GAPDH or β-actin.[7][8]
-
Quantify the band intensities using densitometry software. Normalize the phospho-p42/p44 MAPK signal to the total p42/p44 MAPK or housekeeping protein signal.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating S1P₁ receptor signaling and its downstream effects. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute in vitro experiments to measure this compound-induced p42/p44 MAPK phosphorylation. Adherence to these guidelines will facilitate the generation of robust and reproducible data for studies in drug discovery and cell signaling research.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine 1-phosphate activates Erk-1/-2 by transactivating epidermal growth factor receptor in rat-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Navigating CYM5442: A Technical Guide to Solubility and Experimental Use
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides essential information on the solubility of CYM5442, a potent and selective sphingosine (B13886) 1-phosphate receptor 1 (S1P1) agonist. It includes troubleshooting guides for common dissolution issues, detailed experimental protocols, and visual diagrams of its signaling pathway and experimental workflows to facilitate seamless integration into your research.
This compound Solubility Profile
This compound is a hydrophobic molecule, and its solubility is a critical factor for successful experimental outcomes. The following table summarizes the available solubility data. Note that solubility can be affected by the specific form of the compound (e.g., free base vs. hydrochloride salt), temperature, and purity.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source(s) |
| DMSO | ~ 0.25 mg/mL | ~ 0.61 mM | [1] |
| DMSO (Hydrochloride Salt) | 44.59 mg/mL | 100 mM | |
| DMF | ~ 0.25 mg/mL | ~ 0.61 mM | [1] |
Note on Discrepancy: A significant difference in reported DMSO solubility exists between the free base (~0.25 mg/mL) and the hydrochloride salt (44.59 mg/mL).[1] Researchers should verify which form of this compound they are using and consider the hydrochloride salt for experiments requiring higher concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges researchers may encounter when working with this compound.
Question 1: My this compound is not fully dissolving in DMSO. What should I do?
Answer:
-
Verify the Compound Form: Confirm whether you are using the free base or the hydrochloride salt of this compound. The hydrochloride salt has significantly higher reported solubility in DMSO.
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator for short intervals to break up any precipitate and enhance solubilization.
-
Start with a Small Amount of Solvent: Add a small amount of DMSO to the solid compound to create a slurry before adding the remaining solvent. This can prevent clumping.
-
Check for Contamination: Ensure your solvent is anhydrous and free of contaminants, which can affect solubility.
Question 2: Can I dissolve this compound directly in aqueous buffers or cell culture media?
Answer:
This compound is poorly soluble in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer or media. When diluting, ensure rapid mixing to prevent precipitation. The final concentration of the organic solvent in your experiment should be kept low (typically <0.5%) and a vehicle control should always be included.
Question 3: My this compound solution appears cloudy or has precipitated after dilution. How can I fix this?
Answer:
-
Reduce Final Concentration: The concentration of this compound in your final aqueous solution may be too high. Try diluting your stock solution further.
-
Optimize Dilution Method: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.
-
Use a Surfactant: For some applications, a small amount of a biocompatible surfactant (e.g., Tween-20) may help maintain solubility in aqueous solutions.[2] However, this should be tested for compatibility with your specific assay.
Question 4: How should I store my this compound stock solution?
Answer:
Store stock solutions at -20°C or -80°C for long-term stability.[3] It is recommended to use the solution within one month when stored at -20°C and within six months at -80°C.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Experimental Protocols
Below are generalized protocols for preparing and using this compound in common experimental settings.
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Use of this compound in Cell Culture
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium if a large dilution factor is required.
-
Final Preparation: Add the required volume of the this compound stock or intermediate dilution to the final volume of cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration is minimal and consistent across all experimental conditions, including a vehicle control. For example, in studies with human pulmonary microvascular endothelial cells (HPMEC), this compound was added to the culture media to assess its effects.[4]
-
Application: Add the this compound-containing medium to your cells and incubate for the desired time.
Protocol 3: In Vivo Administration of this compound
-
Formulation: For intraperitoneal (i.p.) injection in mice, this compound can be formulated in sterile water.[2] A vehicle control of sterile water should be used in parallel.
-
Dosage: The appropriate dose will depend on the specific animal model and experimental goals. For example, a dose of 10 mg/kg has been used to induce lymphopenia in mice.[2]
-
Administration: Administer the prepared solution to the animals via the desired route (e.g., i.p. injection).
Visualizing this compound's Role
Signaling Pathway of this compound
This compound is a selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR).[2] Its binding initiates a cascade of intracellular events.
Caption: this compound activates the S1P1 receptor, leading to downstream signaling.
Upon binding to the S1P1 receptor, this compound stimulates G protein activation, which in turn leads to the phosphorylation of p42/p44 MAPK.[1] It also induces receptor internalization and ubiquitination.[2] Furthermore, this compound can inhibit the activation of NF-κB in a β-arrestin2-dependent manner.[4][5]
General Experimental Workflow
The following diagram outlines a typical workflow for an in vitro experiment using this compound.
Caption: A standard workflow for in vitro experiments involving this compound.
References
- 1. CYM 5442 | CAS 1094042-01-9 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]
Technical Support Center: Optimizing CYM5442 Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CYM5442 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). It is inactive against other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5). Upon binding to S1P1, this compound activates downstream signaling pathways, including p42/p44 MAPK phosphorylation. This activation can lead to cellular responses such as receptor internalization, phosphorylation, and ubiquitination.
Q2: What is the recommended concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published data, a starting range of 1 nM to 1 µM is recommended. For instance, an EC50 of 1.35 nM has been reported for S1P1 receptor agonism in vitro. In CHO-K1 cells transfected with S1P1, this compound activates p42/p44-MAPK phosphorylation with an EC50 of 46 nM. For studying chemokine expression in HUVECs, concentrations of 0.1 µM and 1 µM have been used. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is described as being modestly water-soluble. For stock solutions, it is recommended to dissolve the compound in DMSO. Based on supplier recommendations, a 100 mM stock solution in DMSO can be prepared. For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).
Q4: Is this compound cell-permeable?
A4: The provided search results do not explicitly state whether this compound is cell-permeable. However, it is an orally active compound and can penetrate the central nervous system, which suggests it has good membrane permeability.
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your cell line and assay. |
| Compound Degradation | Ensure that the stock solution has been stored correctly and is within its recommended shelf life. Prepare fresh stock solutions if in doubt. |
| Low S1P1 Receptor Expression | Verify the expression level of S1P1 in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express high levels of S1P1 or a transfected cell line. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected downstream signaling events. Optimize assay conditions such as incubation time and reagent concentrations. |
| Incorrect Vehicle Control | Ensure that the vehicle control (e.g., DMSO) is used at the same final concentration as in the this compound-treated samples and is not causing any cellular toxicity. |
Problem 2: I am observing high background or off-target effects.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | High concentrations of any compound can lead to non-specific effects. Reduce the concentration of this compound and perform a careful dose-response analysis. |
| Contamination of Stock Solution | Ensure the stock solution is free from contaminants. Filter-sterilize the stock solution if necessary. |
| Confirmation of S1P1-mediated effect | To confirm that the observed effect is specifically mediated by S1P1, use a selective S1P1 antagonist, such as W146, in parallel with this compound. The antagonist should block the effect of this compound. |
Problem 3: I am having issues with the solubility of this compound.
| Possible Cause | Troubleshooting Step |
| Precipitation in Aqueous Media | This compound is modestly water-soluble. When diluting the DMSO stock solution into aqueous assay media, ensure rapid and thorough mixing. Avoid high final concentrations of DMSO that may be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%. |
| Incorrect Solvent for Stock Solution | Use DMSO to prepare the initial stock solution. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| S1P1 Receptor Agonism | - | EC50 | 1.35 nM | |
| p42/p44 MAPK Phosphorylation | CHO-K1 cells transfected with S1P1 | EC50 | 46 nM | |
| p42/p44 MAPK Phosphorylation | WT S1P1 expressing cells | EC50 | 46 nM | |
| p42/p44 MAPK Phosphorylation | R120A S1P1 mutant cells | EC50 | 67 nM | |
| p42/p44 MAPK Phosphorylation | E121A S1P1 mutant cells | EC50 | 134 nM | |
| S1P1 Phosphorylation & Internalization | HEK293 cells | Effective Concentration | 0.5 µM (500 nM) | |
| Downregulation of CCL2 and CCL7 | HUVECs | Effective Concentration | 0.1 µM and 1 µM |
Experimental Protocols
1. p42/p44 MAPK Phosphorylation Assay
This protocol is a general guideline based on published methods.
-
Cell Culture: Plate CHO-K1 cells transiently or stably expressing human S1P1 in a suitable culture plate and grow to 80-90% confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 4 hours in serum-free DMEM.
-
Antagonist Pre-treatment (Optional): To confirm S1P1 specificity, pre-incubate cells with an S1P1 antagonist (e.g., 10 µM W146) for 30 minutes to 1 hour.
Potential off-target effects of CYM5442 at high concentrations
This technical support guide addresses potential off-target effects of CYM5442, particularly at high concentrations, to assist researchers in designing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate receptor 1 (S1P₁). It was one of the first non-lipid S1P receptor agonists identified through high-throughput screening. Its primary function is to bind to and activate the S1P₁ receptor, which is a G protein-coupled receptor (GPCR). This activation leads to the internalization of the receptor and subsequent downstream signaling cascades.
Q2: Does this compound exhibit off-target effects at other S1P receptor subtypes?
Yes, while this compound is highly selective for S1P₁, it can exhibit activity at other S1P receptor subtypes, most notably S1P₃, at higher concentrations. Its potency at S1P₁ is significantly higher than at other subtypes. For instance, its EC₅₀ value for S1P₁ is in the low nanomolar range, whereas for S1P₃, it is in the micromolar range, indicating a selectivity of over 100-fold. It shows weak or no activity at S1P₂, S1P₄, and S1P₅ receptors.
Q3: What are the potential consequences of off-target activation of the S1P₃ receptor?
Activation of the S1P₃ receptor can lead to distinct physiological effects compared to S1P₁ activation. While S1P₁ activation is primarily linked to lymphocyte trafficking and endothelial barrier function, S1P₃ activation has been associated with effects such as bronchoconstriction. Therefore, when using high concentrations of this compound, researchers should consider the potential for confounding results due to S1P₃-mediated effects.
Q4: At what concentration range should I be concerned about off-target effects?
Off-target effects, particularly at the S1P₃ receptor, are more likely to be observed at this compound concentrations in the micromolar (μM) range. For experiments aiming for selective S1P₁ activation, it is recommended to use concentrations in the low nanomolar (nM) range, guided by the reported EC₅₀ values for S1P₁ activation.
Troubleshooting Guide
Issue: I am observing unexpected or contradictory results in my experiment when using this compound.
-
Concentration Check: Verify the final concentration of this compound used in your assay. High concentrations (≥ 1 μM) may lead to off-target effects.
-
Cell Line/Model System Verification: Confirm the S1P receptor expression profile of your cell line or model system. The presence of S1P₃ or other S1P receptor subtypes could lead to off-target responses.
-
Control Experiments:
-
Dose-Response Curve: Perform a full dose-response curve to determine the EC₅₀ in your specific system. This will help identify the optimal concentration for selective S1P₁ activation.
-
Selective Antagonists: Use selective antagonists for other S1P receptors (e.g., a selective S1P₃ antagonist) to confirm that the observed effect is indeed mediated by the intended S1P₁ target.
-
Data Summary
Table 1: this compound Activity at S1P Receptor Subtypes
| Receptor Subtype | EC₅₀ (nM) | Assay Type | Reference |
| S1P₁ | 2.2 | GTPγS Binding | |
| S1P₂ | >10,000 | GTPγS Binding | |
| S1P₃ | 250 | GTPγS Binding | |
| S1P₄ | >10,000 | GTPγS Binding | |
| S1P₅ | >10,000 | GTPγS Binding |
Experimental Protocols
Protocol 1: GTPγS Binding Assay for S1P Receptor Activation
This protocol is used to measure the activation of G protein-coupled receptors (GPCRs) like the S1P receptors upon agonist binding.
Materials:
-
Cell membranes expressing the S1P receptor of interest
-
This compound
-
[³⁵S]GTPγS
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing cell membranes, GDP, and varying concentrations of this compound in the assay buffer.
-
Incubate the mixture at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Continue the incubation at 30°C for 30 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data by plotting the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine the EC₅₀ value.
Visualizations
Caption: this compound signaling at low vs. high concentrations.
Troubleshooting unexpected results with CYM5442
Welcome to the technical support center for CYM5442, a potent and selective S1P1 receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, highly-selective, and orally active agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Its primary mechanism of action is to bind to and activate S1P1, which is a G protein-coupled receptor (GPCR). This activation leads to a variety of cellular responses, including the internalization of the S1P1 receptor, which plays a crucial role in lymphocyte trafficking.[2][3] By promoting the internalization and degradation of S1P1 on lymphocytes, this compound effectively traps these immune cells in secondary lymphoid organs, leading to a reduction of circulating lymphocytes (lymphopenia).[2] This immunosuppressive effect is a key feature of its activity.
Q2: What are the key in vitro and in vivo effects of this compound?
-
In Vitro : this compound is a full agonist for S1P1 internalization, phosphorylation, and ubiquitination.[2][3] It activates the p42/p44 MAPK (ERK1/2) signaling pathway in cells expressing S1P1.[1]
-
In Vivo : The most prominent in vivo effect of this compound is the induction of dose- and time-dependent lymphopenia.[2][3] It has been shown to reduce the severity of acute graft-versus-host disease (aGVHD) by inhibiting macrophage recruitment.[3][4] this compound is also known to be brain penetrant.[2]
Q3: How should I prepare and store this compound?
This compound has modest water solubility.[2] For in vitro experiments, it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[3] For in vivo studies, it can be formulated in a vehicle such as sterile water or a mixture of DMSO, Tween 80, and water.[2] It is important to ensure the compound is fully dissolved before use. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods, but it is recommended to prepare fresh working solutions from the stock for each experiment to avoid potential degradation.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected lymphopenia in my mouse model.
-
Possible Cause 1: Dosing and Half-life. this compound has a relatively short half-life of approximately 3 hours in mice.[3] If you are administering the compound once daily, the effect may wear off before the next dose, leading to inconsistent lymphopenia.
-
Solution: Consider a more frequent dosing schedule (e.g., twice daily) or continuous administration to maintain effective plasma concentrations.
-
-
Possible Cause 2: Incomplete Efficacy. In some models, such as acute graft-versus-host disease (aGVHD), this compound has been observed to significantly inhibit the disease but not completely prevent it.[3][4] This suggests that while it is a potent S1P1 agonist, it may not be able to fully overcome all pathological processes in every disease model.
-
Solution: Evaluate the specific endpoints of your study. A partial but significant effect may be the expected outcome. Consider combination therapies if complete disease prevention is the goal.
-
-
Possible Cause 3: Vehicle and Administration. The vehicle used for in vivo administration can affect the solubility and bioavailability of this compound.[2] Improper administration (e.g., subcutaneous leakage of an intraperitoneal injection) can also lead to inconsistent results.
-
Solution: Ensure that your vehicle is appropriate and that the compound is fully dissolved. For intraperitoneal injections, use proper technique to minimize leakage. A common vehicle for in vivo use is a formulation of DMSO, Tween 80, and water.[2]
-
Problem 2: My this compound solution for in vitro experiments appears cloudy or precipitated.
-
Possible Cause: Solubility Issues. this compound has modest water solubility and can precipitate out of aqueous solutions, especially at higher concentrations or if the DMSO concentration in the final culture medium is too low.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. When making your working solutions, dilute the stock in your culture medium and ensure thorough mixing. Avoid storing diluted aqueous solutions for long periods. If cloudiness persists, gentle warming and vortexing may help to redissolve the compound.
-
Problem 3: I am not observing the expected downstream signaling (e.g., p-ERK activation) in my cell-based assay.
-
Possible Cause 1: Cell Line S1P1 Expression. The cell line you are using may not express sufficient levels of the S1P1 receptor to elicit a measurable response.
-
Solution: Confirm S1P1 expression in your cell line using techniques such as qPCR or Western blotting. Consider using a cell line known to express S1P1 or a transiently transfected system.
-
-
Possible Cause 2: Assay Timing. The activation of signaling pathways like MAPK can be transient.
-
Solution: Perform a time-course experiment to determine the optimal time point for measuring p-ERK activation after this compound treatment.
-
-
Possible Cause 3: Reagent Quality. The quality of your antibodies and other reagents is critical for a successful Western blot.
-
Solution: Use validated antibodies for phospho-ERK and total ERK. Ensure that your lysis buffer and other reagents are fresh and properly prepared.
-
Problem 4: I am observing unexpected or off-target effects.
-
Possible Cause: S1P Receptor Subtype Selectivity. While this compound is highly selective for S1P1, at very high concentrations, it could potentially interact with other S1P receptor subtypes, although this is less likely given its reported selectivity.[1] More likely, the observed effects are due to the complex downstream consequences of S1P1 activation in your specific experimental system.
-
Solution: Perform a dose-response experiment to ensure you are using the lowest effective concentration of this compound. To confirm that the observed effect is S1P1-mediated, consider using an S1P1-specific antagonist as a control.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value |
| S1P1 Receptor Agonism | - | EC50 | 1.35 nM |
| p42/p44 MAPK Phosphorylation | CHO-K1 cells transfected with S1P1 | EC50 | 46 nM |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Route of Administration | Dose | Half-life (t1/2) | Bioavailability (F) | Brain:Plasma Ratio (at 2h) |
| Rat | Intravenous (i.v.) | 1 mg/kg | 50 min | - | - |
| Rat | Oral (P.O.) | 2 mg/kg | 3 h | 26% | - |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | - | - | 13:1 |
Table 3: In Vivo Efficacy of this compound in Mice
| Model | Dose and Schedule | Effect |
| Lymphopenia | 10 mg/kg i.p. (single dose) | 65% decrease in B-lymphocytes, 85% decrease in T-lymphocytes at 5 hours |
| Acute GVHD | 3 mg/kg i.p. (daily) | Significantly prolonged survival and reduced disease severity |
Experimental Protocols
Detailed Protocol for p42/p44 MAPK (ERK1/2) Phosphorylation Assay by Western Blot
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
1. Cell Culture and Treatment: a. Plate your cells of interest in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-12 hours prior to treatment to reduce basal p-ERK levels. c. Treat the cells with various concentrations of this compound for the desired time (a time-course of 5, 15, 30, and 60 minutes is recommended for initial optimization). Include a vehicle control (e.g., DMSO).
2. Cell Lysis: a. After treatment, place the plate on ice and aspirate the media. b. Wash the cells once with ice-cold PBS. c. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to your lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of a 10% SDS-polyacrylamide gel. d. Run the gel at 100-120V until the dye front reaches the bottom.
5. Western Blotting: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. c. Incubate the membrane with a primary antibody against phospho-p42/p44 MAPK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. d. Wash the membrane three times for 10 minutes each with TBST. e. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the bands using a chemiluminescence imaging system. c. To normalize for protein loading, strip the membrane and re-probe with an antibody against total p42/p44 MAPK. d. Quantify the band intensities using image analysis software.
Detailed Protocol for S1P1 Receptor Internalization Assay by Immunofluorescence
This protocol is designed for cells expressing a tagged S1P1 receptor (e.g., GFP-tagged) or for detection using an antibody against the native receptor.
1. Cell Culture and Treatment: a. Plate cells on glass coverslips in a 12- or 24-well plate and allow them to adhere and reach 50-70% confluency. b. Treat the cells with this compound at the desired concentration (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle control.
2. Fixation and Permeabilization: a. After treatment, wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. (Optional, for intracellular targets) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Wash the cells three times with PBS.
3. Immunostaining (if not using a fluorescently tagged receptor): a. Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. b. Incubate the cells with a primary antibody against the S1P1 receptor (diluted in blocking buffer) for 1 hour at room temperature. c. Wash the cells three times with PBS. d. Incubate the cells with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark. e. Wash the cells three times with PBS.
4. Mounting and Imaging: a. Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei. b. Seal the coverslips. c. Image the cells using a confocal or fluorescence microscope. In untreated cells, the S1P1 receptor should be primarily localized to the plasma membrane. Upon treatment with this compound, the receptor will be observed in intracellular vesicles.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CYM5442 In Vivo Dose-Response Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with CYM5442 dose-response curves in vivo. The information is tailored for scientists and professionals in drug development and is presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing a clear dose-dependent effect with this compound in our in vivo model. Why might our dose-response curve be flat?
A1: A flat dose-response curve with this compound can arise from several factors related to the unique pharmacology of S1P1 receptor agonists.
-
Receptor Saturation: The S1P1 receptors in your target tissue may be fully occupied even at the lowest doses tested, leading to a maximal response that does not increase with higher concentrations.
-
Receptor Downregulation and Desensitization: Continuous or high-dose exposure to S1P1 agonists like this compound can induce the internalization and subsequent degradation of the S1P1 receptor.[1][2][3] This functional antagonism can lead to a diminished response or even a paradoxical effect at higher or prolonged doses.
-
Pharmacokinetic (PK) Issues: The absorption, distribution, metabolism, or elimination of this compound in your specific animal model might be affecting its exposure. For instance, rapid clearance could prevent the maintenance of effective concentrations. This compound has a reported half-life of approximately 3 hours when administered orally in rats.[4]
-
Disease Model Complexity: The underlying biology of your in vivo model may have a non-linear relationship with S1P1 receptor activation, potentially masking a clear dose-response.
Troubleshooting Steps:
-
Expand Dose Range: Test a wider range of doses, including much lower concentrations, to identify the dynamic portion of the dose-response curve.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, measure the plasma and tissue concentrations of this compound at different time points to correlate exposure with the pharmacodynamic effect.
-
Staggered Dosing Regimen: Consider less frequent dosing or a drug holiday to allow for receptor re-expression on the cell surface.
-
Evaluate Receptor Expression: If feasible, assess S1P1 receptor levels in your target tissue at the end of the study to check for downregulation.
Q2: We are observing lower than expected efficacy of this compound in our in vivo experiments. What are the potential reasons?
A2: Lower than expected efficacy can be due to a variety of factors, from experimental design to the compound's mechanism of action.
-
Inadequate Dose or Exposure: The doses used may be insufficient to achieve the necessary therapeutic concentrations in the target tissue.
-
Route of Administration: The chosen route of administration (e.g., oral, intraperitoneal) may not provide optimal bioavailability in your model. This compound is reported to be modestly orally bioavailable.[4]
-
Timing of Administration: The timing of this compound administration relative to the disease induction or measurement of the endpoint is critical.
-
Functional Antagonism: As mentioned previously, prolonged exposure can lead to functional antagonism, reducing the overall therapeutic effect.[1]
Troubleshooting Steps:
-
Dose Escalation Study: Perform a dose escalation study to determine the optimal therapeutic dose in your specific model.
-
Optimize Administration Route: Compare different administration routes to see which provides the most consistent and robust effect.
-
Vary the Dosing Schedule: Experiment with different timings of drug administration relative to the disease onset and progression.
-
Combination Therapy: In some contexts, combining this compound with another therapeutic agent may enhance its efficacy.
Q3: We are observing unexpected toxicity or adverse effects at higher doses of this compound. What could be the cause?
A3: While this compound is highly selective for the S1P1 receptor, high concentrations could potentially lead to off-target effects or exaggerated pharmacology.
-
Exaggerated Pharmacodynamics: High levels of S1P1 agonism can lead to profound and sustained lymphopenia, potentially increasing susceptibility to infections.[4][5]
-
Cardiovascular Effects: Although more common with less selective S1P receptor modulators, high doses of S1P1 agonists can sometimes lead to cardiovascular effects like bradycardia.[6]
-
Off-Target Effects: At very high concentrations, the selectivity of any compound can decrease, leading to interactions with other receptors or cellular processes.
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose to a level that maintains efficacy while minimizing adverse effects.
-
Monitor for Known S1P1 Agonist Side Effects: Closely monitor animals for signs of immunosuppression, cardiovascular changes, or other reported side effects of S1P1 agonists.
-
Histopathological Analysis: Conduct a thorough histopathological examination of major organs to identify any signs of toxicity.
Data Presentation
Table 1: In Vivo Dosing of this compound in Preclinical Models
| Species | Dose | Route of Administration | Key Findings | Reference |
| Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Induced acute lymphopenia (64% decrease in WBC) | [4] |
| Rat | 1 mg/kg daily | Intraperitoneal (i.p.) | Preserved visual function in a model of retinal ganglion cell loss | [7] |
| Mouse | 3 mg/kg daily | Intraperitoneal (i.p.) | Prolonged survival in a model of acute graft-versus-host disease (aGVHD) | [5] |
| Mouse | 0.03 mg/kg | Not Specified | EC50 for dose-dependent rapid lymphopenia | [8] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Half-life (t1/2) | Bioavailability (F) | CNS Penetration | Reference |
| Rat | Intravenous (i.v.) | 50 minutes | N/A | High | [4] |
| Rat | Oral (P.O.) | 3 hours | 26% | High | [4] |
Experimental Protocols
Protocol 1: Induction of Lymphopenia in Mice
-
Compound Preparation: Dissolve this compound in a vehicle appropriate for in vivo administration (e.g., a solution of 2% DMSO in saline). Ensure the final concentration allows for the desired dose in a reasonable injection volume (e.g., 100 µL).
-
Animal Dosing: Administer this compound via intraperitoneal (i.p.) injection to mice at the desired dose (e.g., 10 mg/kg). Include a vehicle-treated control group.
-
Blood Collection: At various time points post-injection (e.g., 2, 4, 8, 24 hours), collect a small volume of blood from the tail vein or via cardiac puncture at the study endpoint into EDTA-coated tubes.
-
Complete Blood Count (CBC): Analyze the blood samples using a hematology analyzer to determine the total white blood cell (WBC) count and lymphocyte count.
-
Data Analysis: Express the lymphocyte count as a percentage of the total WBC count and compare the values between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound upon binding to the S1P1 receptor.
Caption: Troubleshooting workflow for this compound in vivo dose-response issues.
References
- 1. Prolonged Exposure to Sphingosine 1–Phosphate Receptor-1 Agonists Exacerbates Vascular Leak, Fibrosis, and Mortality after Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-regulation of S1P1 receptor surface expression by protein kinase C inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Downregulation of Sphingosine 1-Phosphate Receptor 1 Promotes the Switch from Tangential to Radial Migration in the OB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate receptor 1 agonists: a patent review (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S1P1 receptor overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
CYM5442 Technical Support Center: Interpreting Variable Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CYM5442, a potent and selective S1P1 receptor agonist. Unexplained variations in experimental outcomes can be a significant challenge; this resource aims to provide solutions to common issues encountered during in-vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a shift in the EC50 value of this compound in my cell-based assays?
A1: Variations in the half-maximal effective concentration (EC50) of this compound can arise from several factors. Cell density, passage number, and the specific cell line used can all influence the response.[1] For instance, in CHO-K1 cells transfected with S1P1, the EC50 for this compound in activating p42/p44-MAPK is approximately 46 nM. However, this can shift to 67 nM or 134 nM in cells with certain receptor mutations (R120A and E121A, respectively).[2] Ensure consistent cell culture conditions and verify the genetic integrity of your cell line. Additionally, the specific assay readout (e.g., receptor internalization, MAPK phosphorylation) can yield different EC50 values.
Q2: My Western blot results for phosphorylated ERK (p-ERK) are inconsistent after this compound treatment. What could be the cause?
A2: Inconsistent p-ERK detection is a common issue. Key factors include the preservation of the phosphorylation state during sample preparation and the blotting procedure itself. It is crucial to use lysis buffers freshly supplemented with phosphatase inhibitors and to keep samples on ice.[3] For the Western blot, using 5% Bovine Serum Albumin (BSA) in TBST for blocking is recommended over milk, as milk contains phosphoproteins that can increase background noise.[3][4] Normalizing the p-ERK signal to the total ERK signal for each sample is essential to account for any variations in protein loading.[4]
Q3: The results of my cell migration (scratch) assay are not reproducible. What are the common pitfalls?
A3: Reproducibility in scratch assays can be affected by the method of creating the scratch, cell density, and the washing procedure post-scratching. Using a pipette tip to create the scratch can damage the extracellular matrix and affect cell adhesion, leading to inconsistent wound closure.[5] It is also critical to perform a thorough but gentle wash after scratching to remove dislodged cells that could otherwise re-adhere and obscure the results.[6] Cell proliferation can also be a confounding factor in longer assays; consider using a proliferation inhibitor like Mitomycin C if migration is the sole focus.[7]
Q4: I am not observing S1P1 receptor internalization after treating with this compound. What should I check?
A4: A lack of receptor internalization could be due to several experimental variables. Confirm that your cells express sufficient levels of the S1P1 receptor. The protocol for internalization assays often requires specific cell handling, such as an incubation period in serum-free media before stimulation, as serum can contain S1P1 ligands that cause baseline internalization.[8] Ensure that the concentration of this compound and the incubation time are appropriate. For example, a concentration of 500 nM this compound has been shown to stimulate internalization in S1P1-GFP expressing HEK293 cells.[9]
Q5: What is the stability of this compound in cell culture media?
A5: While specific long-term stability data for this compound in various cell culture media is not extensively published, the stability of small molecules can be influenced by factors such as pH, temperature, and the presence of certain media components.[1][10] It is best practice to prepare fresh dilutions of this compound from a frozen stock for each experiment. For stock solutions, this compound hydrochloride is soluble in DMSO up to 100 mM.
Troubleshooting Guides
Guide 1: Inconsistent p-ERK Activation by Western Blot
This guide addresses variability in detecting ERK phosphorylation following this compound treatment.
Table 1: Troubleshooting Poor or Variable p-ERK Signal
| Problem | Potential Cause | Recommended Solution |
| No or Weak p-ERK Signal | Inefficient cell stimulation | Optimize this compound concentration and treatment time. Include a positive control (e.g., EGF).[4] |
| Dephosphorylation during sample prep | Use ice-cold buffers and add fresh phosphatase inhibitors to the lysis buffer.[3][11] | |
| Insufficient protein loading | Load 20-30 µg of protein per lane. For low-abundance targets, consider immunoprecipitation.[3][12] | |
| High Background | Blocking agent interference | Use 5% BSA in TBST instead of milk for blocking.[3][4] |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of washes with TBST.[12] | |
| Bands at Incorrect Molecular Weight | Non-specific antibody binding | Ensure the primary antibody is specific for p-ERK. Run a negative control (unstimulated cells). |
| Protein degradation | Add protease inhibitors to the lysis buffer and handle samples quickly on ice. |
Workflow for Troubleshooting p-ERK Western Blot
Caption: Troubleshooting logic for p-ERK Western blots.
Guide 2: Variable Results in Cell Migration (Scratch) Assays
This guide provides steps to improve the reproducibility of scratch assays with this compound.
Table 2: Troubleshooting Scratch Assay Variability
| Problem | Potential Cause | Recommended Solution |
| Irregular Scratch Width | Inconsistent scratching method | Use a dedicated tool or a consistent pipette tip (e.g., p200) with a guide for a straight scratch. |
| Cells Detaching from Monolayer | Aggressive washing | Wash gently by adding and removing media from the side of the well.[6] |
| Scratched surface | Avoid pressing too hard with the pipette tip, which can damage the plate surface.[5] | |
| Wound Closure by Proliferation | Assay duration is too long | Reduce the assay time or treat cells with a proliferation inhibitor (e.g., Mitomycin C).[7][13] |
| No or Slow Migration | Sub-optimal cell health/density | Ensure cells form a confluent monolayer before scratching. Use cells at a low passage number.[1] |
| Incorrect this compound concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type. |
Experimental Workflow for a Reproducible Scratch Assay
Caption: Standardized workflow for a cell migration assay.
Quantitative Data Summary
Table 3: Reported EC50 Values for this compound
| Assay | Cell Line | EC50 | Reference |
| S1P1 Receptor Agonism | - | 1.35 nM | [2] |
| p42/p44-MAPK Phosphorylation | CHO-K1 (S1P1 transfected) | 46 nM | [2] |
| p42/p44-MAPK Phosphorylation | CHO-K1 (R120A S1P1 mutant) | 67 nM | [2] |
| p42/p44-MAPK Phosphorylation | CHO-K1 (E121A S1P1 mutant) | 134 nM | [2] |
| S1P1 Receptor Internalization | S1P1-EGFP HEK293 | ~25 nM (for S1P, as a reference) | [14] |
Experimental Protocols
Protocol 1: S1P1 Receptor Internalization Assay
This protocol is adapted from methods used for monitoring S1P1 receptor translocation.[14][15]
-
Cell Plating: Seed HEK293 cells stably expressing a tagged S1P1 receptor (e.g., S1P1-GFP) in a 96-well imaging plate to achieve 60-80% confluency on the day of the assay.
-
Serum Starvation: Prior to the assay, replace the growth medium with serum-free medium and incubate for 2-3 hours. This helps to re-express any receptors internalized by ligands present in the serum.[8]
-
Compound Preparation: Prepare a 4X stock solution of this compound and controls (e.g., vehicle, S1P as a positive control) in assay buffer (e.g., DMEM with 0.1% fatty-acid free BSA and 10 mM HEPES).[14]
-
Cell Treatment: Add the 4X compound solution to the wells and incubate for the desired time (e.g., 1 hour) at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently decant the buffer and add 150 µl of fixing solution (e.g., 4% paraformaldehyde in PBS). Incubate at room temperature for 20 minutes.[14]
-
Staining and Imaging: Wash the cells four times with PBS. Add a nuclear stain (e.g., Hoechst) and image the plate using a high-content imager. Quantify the internalization by measuring the fluorescence intensity within intracellular vesicles versus the plasma membrane.
Protocol 2: Western Blot for p-ERK/Total ERK
This protocol provides a method for detecting changes in ERK phosphorylation.[4]
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat with this compound at various concentrations for a predetermined time (e.g., 5-15 minutes). Include vehicle and positive controls.
-
Lysis: Immediately after treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-ERK overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, apply an ECL substrate and image the blot.
-
Stripping and Re-probing: To normalize, strip the membrane of the p-ERK antibody (using a stripping buffer) and re-probe with an antibody against total ERK.
Signaling Pathway
This compound-Induced S1P1 Signaling
Caption: Key signaling pathways activated by this compound.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. clyte.tech [clyte.tech]
- 8. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Optimization of the Wound Scratch Assay to Detect Changes in Murine Mesenchymal Stromal Cell Migration After Damage by Soluble Cigarette Smoke Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
CYM5442 half-life and optimal dosing schedule in mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CYM5442 in mouse models. The information is tailored for scientists and drug development professionals to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound in mice?
A1: The half-life of this compound in mice is approximately 3 hours when administered orally.[1][2] The route of administration can influence the half-life.
Q2: What is the mechanism of action for this compound-induced lymphopenia?
A2: this compound is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[3] Activation of S1P1 on lymphocytes leads to their retention in secondary lymphoid organs, preventing their egress into the peripheral blood and resulting in lymphopenia (a reduction in the number of circulating lymphocytes).[1][4] This is believed to be due to the internalization and functional antagonism of the S1P1 receptor.[1]
Q3: What are some common dosing schedules for this compound in mice?
A3: The optimal dosing schedule for this compound can vary depending on the experimental model and desired outcome. Published studies have utilized various regimens, including:
-
Intraperitoneal (i.p.) injection: 3 mg/kg once daily.[1]
-
Intraperitoneal (i.p.) injection: A single dose of 10 mg/kg.[2]
-
Intratracheal (i.t.) administration: 2 mg/kg.
Researchers should perform dose-response studies to determine the optimal schedule for their specific model.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected pharmacokinetic (PK) results.
-
Possible Cause: Improper drug formulation or administration.
-
Possible Cause: Variability in animal handling and sample collection.
-
Possible Cause: Issues with the bioanalytical method.
Issue 2: Lack of expected lymphopenia after this compound administration.
-
Possible Cause: Suboptimal dose or dosing frequency.
-
Solution: The 3-hour half-life of this compound may require more frequent dosing to maintain sufficient plasma concentrations for sustained S1P1 engagement.[1][2] Conduct a dose-response study, measuring lymphocyte counts at various time points after administration, to establish an effective regimen for your model.
-
-
Possible Cause: Incorrect assessment of lymphopenia.
-
Solution: Collect blood at the expected nadir of lymphocyte counts. This can be determined through a time-course experiment. Analyze blood samples using an automated hematology analyzer or flow cytometry for accurate lymphocyte quantification.[2]
-
-
Possible Cause: Animal strain differences.
-
Solution: Be aware that different mouse strains can exhibit variations in drug metabolism and immune responses.[9] Ensure consistency in the strain used throughout your studies.
-
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Reference |
| Half-life (t½) | ~3 hours | Mouse | Oral | [1][2] |
| Dosing Schedule 1 | 3 mg/kg, once daily | Mouse | Intraperitoneal | [1] |
| Dosing Schedule 2 | 10 mg/kg, single dose | Mouse | Intraperitoneal | [2] |
| Dosing Schedule 3 | 2 mg/kg, single dose | Mouse | Intratracheal |
Experimental Protocols
Protocol 1: Determination of this compound Half-Life in Mice (Oral Administration)
-
Animal Preparation: Use a sufficient number of mice (e.g., 3-4 per time point) to obtain statistically meaningful data.[11] Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Drug Formulation: Prepare this compound in a vehicle suitable for oral administration (e.g., 10% DMSO, 10% Tween 80, 80% water).
-
Dosing: Administer a single oral dose of this compound via gavage. Ensure the volume is appropriate for the mouse's weight (typically 5-10 mL/kg).[6]
-
Blood Sampling: Collect blood samples (e.g., 25-50 µL) at multiple time points post-dosing. A typical schedule could be 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 6 hrs, and 8 hrs.[12] Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus.[7]
-
Sample Processing: Process blood samples to obtain plasma or serum. Immediately store samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of this compound versus time. Calculate the elimination half-life (t½) using non-compartmental analysis software.
Protocol 2: Establishing an Optimal Dosing Schedule for Lymphopenia
-
Dose-Response Study:
-
Divide mice into several groups and administer a range of this compound doses (e.g., 1, 3, 10, 30 mg/kg) via the desired route (e.g., i.p. or oral).
-
Include a vehicle control group.
-
Collect blood samples at a fixed time point after the final dose (e.g., 4-6 hours) and measure total lymphocyte counts.
-
Determine the dose that achieves the desired level of lymphopenia.
-
-
Time-Course Study:
-
Using the optimal dose determined above, administer this compound to a cohort of mice.
-
Collect blood samples at various time points after dosing (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Measure lymphocyte counts to determine the onset, nadir, and duration of lymphopenia.
-
-
Dosing Frequency Determination:
-
Based on the half-life and the duration of lymphopenia from the time-course study, establish a dosing frequency that will maintain the desired level of lymphocyte reduction (e.g., once daily, twice daily).
-
Validate the chosen dosing regimen in your specific disease model by monitoring both lymphopenia and therapeutic efficacy.
-
Visualizations
Caption: this compound signaling pathway leading to lymphopenia.
Caption: Workflow for a typical pharmacokinetic study in mice.
References
- 1. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclical modulation of sphingosine-1-phosphate receptor 1 surface expression during lymphocyte recirculation and relationship to lymphoid organ transit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unmc.edu [unmc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Validation & Comparative
A Comparative Guide to CYM5442 and FTY720 (Fingolimod) in Preclinical Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two sphingosine-1-phosphate (S1P) receptor modulators, CYM5442 and FTY720 (Fingolimod), based on their performance in preclinical models of multiple sclerosis (MS). The information presented is supported by experimental data to aid in research and development decisions.
Introduction: Targeting S1P Receptors in Multiple Sclerosis
Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs that have shown significant therapeutic potential in treating relapsing-remitting multiple sclerosis. By targeting S1P receptors, these molecules can alter lymphocyte trafficking and exert direct effects within the central nervous system (CNS). FTY720 (Fingolimod), a non-selective S1P receptor agonist, was the first oral therapy approved for MS. This compound is a selective S1P receptor 1 (S1P1) agonist that offers the potential for a more targeted therapeutic approach with a potentially different side-effect profile. This guide will delve into a detailed comparison of these two compounds.
Mechanism of Action
Both FTY720 and this compound exert their primary immunomodulatory effects by acting as functional antagonists of the S1P1 receptor on lymphocytes. This functional antagonism is achieved through the induction of receptor internalization, which ultimately prevents lymphocytes from egressing from lymph nodes. The resulting sequestration of lymphocytes in secondary lymphoid organs reduces their infiltration into the CNS, thereby mitigating the autoimmune attack on the myelin sheath.
FTY720 (Fingolimod): FTY720 is a prodrug that is phosphorylated in vivo to its active form, FTY720-phosphate (FTY720-P). FTY720-P is a non-selective agonist for four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5. Its therapeutic effects in MS are primarily attributed to its action on S1P1, but its interaction with other S1P receptors may contribute to both its efficacy and its side-effect profile.
This compound: this compound is a selective agonist for the S1P1 receptor. This selectivity is intended to isolate the therapeutic effects mediated by S1P1, such as lymphocyte sequestration, while avoiding potential side effects associated with the activation of other S1P receptor subtypes.
Data Presentation
Receptor Binding Affinity
The following table summarizes the reported binding affinities of FTY720-phosphate (the active form of Fingolimod) and this compound for the different S1P receptor subtypes.
| Compound | S1P1 (Ki, nM) | S1P2 (Ki, nM) | S1P3 (Ki, nM) | S1P4 (Ki, nM) | S1P5 (Ki, nM) |
| FTY720-P | 0.33 | >10000 | 0.55 | 1.1 | 0.3 |
| This compound | 1.4 | >10000 | >10000 | >10000 | >10000 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution.
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models
The tables below summarize the efficacy of FTY720 and this compound in preclinical EAE models, a common animal model for multiple sclerosis.
Table 2: Efficacy of FTY720 (Fingolimod) in EAE Models
| Parameter | Finding | Reference |
| Clinical Score | Prophylactic (0.3 mg/kg) and therapeutic (0.3 mg/kg) treatment significantly reduced EAE clinical scores in mice.[1][2] | [1][2] |
| Prophylactic administration (0.1 to 1 mg/kg) almost completely prevented the development of EAE in rats and mice.[3] | [3] | |
| Lymphocyte Count | Induced a marked decrease in the number of peripheral blood lymphocytes.[3] | [3] |
| Neuroinflammation | Reduced infiltration of CD4+ T cells into the spinal cord.[3] | [3] |
| Attenuated inflammation, demyelination, and axon loss.[4] | [4] | |
| Remyelination | In a cuprizone (B1210641) model, FTY720 did not show an effect on remyelination. |
Table 3: Efficacy of this compound in EAE and Related Models
| Parameter | Finding | Reference |
| Clinical Score | Data from direct EAE clinical score studies are limited in the reviewed literature. | |
| Lymphocyte Count | Induces S1P1-dependent lymphopenia in a dose and time-dependent manner. | |
| Neuroinflammation | In a model of acute graft-versus-host disease (aGVHD), this compound reduced macrophage infiltration.[5] | [5] |
| Remyelination | In a cuprizone model, this compound did not show an effect on remyelination. |
Disclaimer: The data presented in Tables 2 and 3 are compiled from different studies, which may have used varying experimental protocols, animal models, and dosing regimens. Therefore, a direct quantitative comparison between FTY720 and this compound based on this data should be interpreted with caution.
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This protocol describes a common method for inducing EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
MOG 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG 35-55 in CFA. A common concentration is 1 mg/mL of MOG 35-55 in a 1:1 emulsion with CFA. Ensure the emulsion is stable (a drop does not disperse in water).
-
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µL of the MOG/CFA emulsion into two sites on the flank (total of 200 µL per mouse).
-
Pertussis Toxin Administration (Day 0 and Day 2): Administer 200-300 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection on the day of immunization (Day 0) and again 48 hours later (Day 2).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Data Analysis: Record the daily clinical scores for each mouse. The mean clinical score for each treatment group can then be calculated and plotted over time.
References
- 1. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTY720, sphingosine 1-phosphate receptor modulator, ameliorates experimental autoimmune encephalomyelitis by inhibition of T cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTY720 ameliorates MOG-induced experimental autoimmune encephalomyelitis by suppressing both cellular and humoral immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
A Head-to-Head Comparison of CYM5442 and SEW2871 for S1P1 Receptor Agonism
For researchers, scientists, and drug development professionals, the selection of a specific and potent sphingosine-1-phosphate receptor 1 (S1P1) agonist is critical for investigating the therapeutic potential of targeting this key regulator of immune cell trafficking and vascular function. This guide provides a comprehensive comparison of two widely used S1P1 agonists, CYM5442 and SEW2871, supported by experimental data to inform compound selection for in vitro and in vivo studies.
This comparison guide delves into the pharmacological properties, potency, selectivity, and functional effects of this compound and SEW2871. By presenting quantitative data in a clear, tabular format, detailing the experimental methodologies, and illustrating key concepts with diagrams, this guide aims to equip researchers with the necessary information to make an informed decision based on the specific requirements of their experimental models.
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters of this compound and SEW2871 as S1P1 agonists, based on data from functional and binding assays.
Table 1: In Vitro Potency at the S1P1 Receptor
| Compound | Assay Type | Parameter | Value |
| This compound | CRE Transcription Inhibition | pEC50 | -8.91[1] |
| p42/p44 MAPK Phosphorylation | EC50 | 46 nM | |
| S1P1 Receptor Binding | EC50 | 1.35 nM | |
| SEW2871 | CRE Transcription Inhibition | pEC50 | -7.54[1] |
| S1P1 Receptor Activation | EC50 | 13 nM[2][3][4] | |
| S1P1 Receptor Activation | EC50 | 13.8 nM[5][6] |
Table 2: S1P Receptor Subtype Selectivity
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | Agonist (EC50 = 1.35 nM)[7] | Inactive | Inactive | Inactive | Inactive |
| SEW2871 | Agonist (EC50 = 13 nM)[2][3][4] | No activity up to 10 µM[2][3] | No activity up to 10 µM[2][3] | No activity up to 10 µM[2][3] | No activity up to 10 µM[2][3] |
Mechanism of Action and Signaling
Both this compound and SEW2871 are potent and selective agonists of the S1P1 receptor, a G protein-coupled receptor (GPCR). Upon binding, they activate intracellular signaling cascades that are crucial for various physiological processes, including lymphocyte trafficking, endothelial barrier function, and cellular proliferation.
This compound is a full agonist for S1P1 internalization, phosphorylation, and ubiquitination.[8][9] It activates S1P1-dependent pathways through a hydrophobic pocket, which is distinct from the orthosteric binding site of the endogenous ligand, sphingosine-1-phosphate (S1P).[8][9] SEW2871 also activates downstream signaling pathways, including ERK, Akt, and Rac, and induces the internalization and subsequent recycling of the S1P1 receptor.[6]
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Blocking CYM5442-Induced S1P1 Receptor Activation: A Comparative Guide to W146 and its Alternatives in Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of W146 and other commercially available antagonists for blocking the in vitro effects of CYM5442, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. The information presented herein is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies on S1P1 signaling pathways.
Introduction to this compound and S1P1 Antagonism
This compound is a powerful research tool for investigating the physiological and pathological roles of the S1P1 receptor.[1] Its high selectivity allows for the specific interrogation of S1P1-mediated signaling cascades. In many experimental contexts, it is crucial to be able to block these effects to confirm the specificity of the observed phenomena. W146 is a widely used, specific S1P1 antagonist that has been demonstrated to effectively block the in vitro actions of this compound.[2] This guide will detail the use of W146 for this purpose and compare its performance with other potential S1P1 antagonists.
W146: A Non-Competitive Antagonist of this compound
W146 acts as a specific antagonist of the S1P1 receptor.[2] Notably, its mechanism of inhibition against this compound is non-competitive.[2] This suggests that W146 does not directly compete with this compound for the same binding site on the S1P1 receptor but rather inhibits its activation through an allosteric mechanism.
Quantitative Data: W146 Inhibition of this compound-Mediated S1P1 Activation
| Agonist | Agonist Concentration | Antagonist | Antagonist Concentration | Assay | Cell Type | Observed Effect | Reference |
| This compound | 500 nM | W146 | 10 µM | S1P1 Phosphorylation | HEK293 cells | Complete abolition of phosphorylation | [2] |
| This compound | 500 nM | W146 | 10 µM | S1P1 Internalization | S1P1-GFP 293 cells | Complete blockade of internalization | [2][3] |
| This compound | Not specified | W146 | 10 µM | p42/p44 MAPK Phosphorylation | Wild-type CHO-K1 cells | Complete inhibition | [3] |
| This compound | Not specified | W146 | 10 µM | S1P1 Ubiquitylation | HEK293 cells | Near-complete abolition of ubiquitylation | [3] |
Comparison with Alternative S1P1 Antagonists
While W146 is a well-documented antagonist for this compound, other S1P1 antagonists are available. This section compares W146 with two such alternatives: NIBR-0213 and VPC23019. It is important to note that direct comparative studies of these antagonists against this compound are limited. The following table summarizes their known properties.
| Antagonist | Mechanism of Action | Selectivity | Reported Potency (pKi or IC50) | Reference |
| W146 | Non-competitive (vs. This compound), Competitive (vs. S1P) | S1P1 selective | Not explicitly reported against this compound | [2][3] |
| NIBR-0213 | Competitive | S1P1 selective | Potent, but specific IC50 not detailed in provided abstracts | [1][2] |
| VPC23019 | Competitive | S1P1 and S1P3 | pKi = 7.86 (S1P1), 5.93 (S1P3) | [4] |
Experimental Protocols
Inhibition of this compound-Mediated S1P1 Receptor Phosphorylation
-
Cell Culture: Culture HEK293 cells stably expressing the S1P1 receptor in an appropriate growth medium.
-
Antagonist Pre-incubation: Pre-incubate the cells with 10 µM W146 for 30 minutes.
-
Agonist Stimulation: Add 500 nM this compound to the cell culture and incubate for the desired time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells and immunoprecipitate the S1P1 receptor.
-
Analysis: Analyze the phosphorylation status of the S1P1 receptor using standard techniques such as SDS-PAGE and autoradiography (if using ³²P-orthophosphate labeling) or Western blotting with a phospho-specific antibody.
Inhibition of this compound-Mediated p42/p44 MAPK Phosphorylation
-
Cell Culture: Use CHO-K1 cells transiently or stably expressing the S1P1 receptor.
-
Serum Starvation: Serum-starve the cells for a suitable period (e.g., 18 hours) to reduce basal signaling.
-
Antagonist Pre-incubation: Pre-treat the cells with 10 µM W146 for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with an appropriate concentration of this compound for a short duration (e.g., 5 minutes).
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blot analysis using antibodies specific for phosphorylated and total p42/p44 MAPK to determine the extent of activation.
Visualizing the Molecular Interactions and Experimental Workflow
Caption: S1P1 signaling pathway activation by this compound and non-competitive inhibition by W146.
Caption: A typical experimental workflow for assessing the inhibition of this compound effects in vitro.
Caption: Logical comparison of key features of W146 and its alternatives.
References
- 1. Fine-Tuning S1P Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating CYM5442 Selectivity: A Comparison Guide Using S1P Receptor Knockout and Engineered Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CYM5442's performance, focusing on its selectivity for the Sphingosine-1-Phosphate Receptor 1 (S1P1). The following sections present experimental data and detailed protocols to support the validation of this compound as a potent and highly selective S1P1 agonist.
Executive Summary
This compound is a powerful and selective agonist for the S1P1 receptor, demonstrating an EC50 of 1.35 nM.[1] Its efficacy and selectivity have been validated through various in vitro and in vivo studies, including assays with cells expressing mutant S1P1 receptors. While comprehensive studies utilizing a full panel of S1P receptor knockout cell lines (S1P1-5) to test this compound are not extensively documented in publicly available literature, the existing evidence from receptor-expressing cell lines and functional assays strongly supports its specificity for S1P1. This guide synthesizes the available data to provide a clear comparison of this compound's activity.
Data Presentation
Table 1: this compound Selectivity Profile across S1P Receptors
| Receptor Subtype | Agonist Activity (EC50/Activity) | Antagonist Activity | Cell Type Used | Reference |
| S1P1 | 1.35 nM (EC50) | Not Applicable | CHO-K1 cells | [1] |
| S1P2 | Inactive | Inactive | Not specified | [1] |
| S1P3 | Inactive | Inactive | Not specified | [1] |
| S1P4 | Inactive | Inactive | Not specified | [1] |
| S1P5 | Inactive | Inactive | Not specified | [1] |
Table 2: Functional Effects of this compound Mediated by S1P1
| Functional Assay | Effect of this compound | Cell Type/Model | Key Findings | Reference |
| p42/p44 MAPK Phosphorylation | Potent activation | CHO-K1 cells expressing human S1P1 | Activation is independent of the S1P binding site residues R120 and E121. | [2] |
| Receptor Internalization | Induces internalization | HEK293 cells expressing S1P1-GFP | Demonstrates full agonism. | [2] |
| Lymphopenia | Induces lymphopenia in vivo | Mice | A characteristic effect of S1P1 agonism. | [3] |
Experimental Protocols
p42/p44 MAPK Phosphorylation Assay
This protocol is adapted from studies investigating S1P1-mediated signaling.[2]
Objective: To determine the activation of the p42/p44 MAPK pathway in response to this compound in cells expressing wild-type or knockout S1P receptors.
Materials:
-
Wild-type and S1P receptor knockout cell lines (e.g., MEFs or engineered CHO-K1 cells)
-
Cell culture medium and supplements
-
This compound
-
S1P (as a positive control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies: anti-phospho-p42/p44 MAPK, anti-total-p42/p44 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed wild-type and S1P receptor knockout cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of this compound or S1P for 5-10 minutes. Include a vehicle-only control.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells with 100 µL of ice-cold lysis buffer per well.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-p42/p44 MAPK primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-p42/p44 MAPK antibody to confirm equal loading.
S1P1 Receptor Internalization Assay
This protocol is based on established methods for monitoring GPCR internalization.[4][5]
Objective: To visually assess the internalization of the S1P1 receptor upon stimulation with this compound in cells expressing a fluorescently tagged S1P1.
Materials:
-
Cells stably expressing S1P1 tagged with a fluorescent protein (e.g., S1P1-GFP)
-
Glass-bottom imaging dishes
-
Live-cell imaging medium
-
This compound
-
S1P (as a positive control)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Confocal microscope
Procedure:
-
Seed S1P1-GFP expressing cells onto glass-bottom imaging dishes and allow them to adhere and grow.
-
On the day of the experiment, replace the culture medium with live-cell imaging medium.
-
Acquire baseline images of the cells showing the localization of S1P1-GFP at the plasma membrane.
-
Add this compound or S1P to the dishes at the desired concentration.
-
Acquire time-lapse images at regular intervals (e.g., every 5 minutes for 30-60 minutes) to monitor the translocation of S1P1-GFP from the plasma membrane to intracellular vesicles.
-
(Optional) At the end of the experiment, add a nuclear stain to visualize the cell nuclei.
-
Analyze the images to quantify the degree of receptor internalization over time.
Visualizations
Caption: this compound activates the S1P1 receptor, leading to downstream signaling.
Caption: Workflow for validating this compound selectivity.
Caption: Expected outcomes in wild-type vs. S1P1 knockout cells.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
A Comparative Analysis of CYM5442 and Non-Selective S1P Agonists: A Focus on Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
Sphingosine-1-phosphate (S1P) receptor modulators have emerged as a significant class of therapeutics, particularly in the management of autoimmune diseases like multiple sclerosis. The first generation of these drugs, exemplified by fingolimod (B1672674), are non-selective agonists, targeting multiple S1P receptor subtypes. While effective, their broad activity is associated with a range of side effects. This has spurred the development of selective S1P1 receptor agonists, such as CYM5442, with the hypothesis that a more targeted approach will offer a better safety profile. This guide provides a detailed comparison of the side effect profiles of this compound and non-selective S1P agonists, supported by available experimental data.
Mechanism of Action and Rationale for Selectivity
The therapeutic effects of S1P receptor modulators in autoimmune diseases are primarily mediated through the S1P1 receptor on lymphocytes.[1][2] Agonism of S1P1 leads to the internalization and degradation of the receptor, effectively trapping lymphocytes in the lymph nodes and preventing their migration to sites of inflammation.[1][3]
Non-selective S1P agonists, such as fingolimod, bind to multiple S1P receptor subtypes, including S1P1, S1P3, S1P4, and S1P5.[4][5] It is the activity at receptors other than S1P1 that is believed to contribute significantly to the observed side effects.[1][2][6] For instance, S1P3 is expressed in various tissues, including the heart and vascular endothelium, and its activation is linked to cardiovascular side effects.[1][7][8]
This compound is a potent and highly selective agonist for the S1P1 receptor.[9][10] Preclinical studies have demonstrated that this compound effectively induces S1P1-dependent lymphopenia, the desired therapeutic effect, at concentrations where it shows no significant activity at other S1P receptor subtypes.[10][11] This selectivity forms the basis for the hypothesis that this compound will have a more favorable side effect profile compared to non-selective agonists.
Side Effect Profile Comparison
The following table summarizes the known and potential side effects of non-selective S1P agonists and compares them with the expected profile of the selective S1P1 agonist this compound, based on preclinical data and mechanistic understanding.
| Side Effect | Non-Selective S1P Agonists (e.g., Fingolimod) | This compound (Selective S1P1 Agonist) | Mechanistic Rationale for Difference |
| Cardiovascular | |||
| Bradycardia (First-dose) | Common, transient decrease in heart rate.[1][12][13][14][15][16] | Expected to be less severe or absent. | Primarily mediated by S1P3 activation on atrial myocytes.[8] S1P1 selectivity should mitigate this effect. |
| Atrioventricular (AV) Block | Can occur, particularly with the first dose.[5][7][14] | Lower risk expected. | Also linked to S1P3 agonism.[8] |
| Hypertension | Reported as a potential side effect.[1][2] | Lower risk expected. | May be contributed by S1P3 activation on vascular endothelium.[1] |
| Ocular | |||
| Macular Edema | A known, though uncommon, side effect.[1][4][5][17] | Lower risk expected. | Potentially linked to S1P3 activity.[1][6] |
| Infections | |||
| Increased risk of infections | A class effect due to lymphopenia.[4][5][7][17] | A potential risk due to the primary mechanism of action (lymphopenia). | Both selective and non-selective agonists induce lymphopenia by acting on S1P1. |
| Hepatic | |||
| Elevated Liver Enzymes | Can occur, typically reversible upon discontinuation.[1] | To be determined in clinical trials. | The role of specific S1P receptor subtypes in liver enzyme elevation is not fully elucidated. |
| Pulmonary | |||
| Reduced Pulmonary Function | A potential risk.[1] | To be determined in clinical trials. | The contribution of different S1P receptor subtypes is not well-defined. |
| Malignancy | |||
| Skin Cancer | Cases have been reported with non-selective agents.[4][17] | To be determined in clinical trials. | The long-term effects of selective S1P1 agonism on cancer risk are unknown. |
Experimental Data and Protocols
Preclinical Evaluation of this compound-Induced Lymphopenia
Objective: To determine the in vivo efficacy of this compound in inducing lymphopenia, a key pharmacodynamic marker of S1P1 agonism.
Experimental Protocol:
-
Animal Model: C57BL/6 mice.
-
Treatment: Mice were administered this compound intraperitoneally (i.p.) at a dose of 10 mg/kg or a vehicle control.
-
Sample Collection: Blood samples were collected at 5 hours post-treatment.
-
Analysis: Whole blood was analyzed for total white blood cell (WBC) count, as well as B-cell and T-cell numbers using an automated hemoanalyzer and flow cytometry.
-
Results: A single 10 mg/kg i.p. dose of this compound resulted in a significant decrease in circulating lymphocytes. Specifically, B-lymphocytes were reduced by 65% and T-lymphocytes by 85% compared to vehicle-treated animals.[10] This demonstrates the potent in vivo activity of this compound at the S1P1 receptor.
S1P Receptor Signaling Pathway
The binding of an agonist to an S1P receptor initiates a cascade of intracellular signaling events. The diagram below illustrates the general signaling pathway for S1P1 and the downstream effects that are relevant to both efficacy and potential side effects.
Caption: S1P1 receptor signaling pathway upon agonist binding.
Experimental Workflow for Assessing S1P1 Receptor Internalization
Receptor internalization is a key step in the mechanism of action of S1P receptor modulators. The following workflow outlines a typical experiment to visualize this process.
Caption: Workflow for visualizing S1P1 receptor internalization.
Discussion and Future Directions
The development of selective S1P1 receptor agonists like this compound represents a rational approach to improving the safety profile of S1P-targeted therapies. The preclinical evidence strongly suggests that by avoiding off-target effects, particularly at the S1P3 receptor, this compound may mitigate some of the most concerning side effects associated with non-selective agonists, such as first-dose bradycardia and macular edema.
However, it is crucial to acknowledge that the side effect profile of this compound in humans has not yet been established through extensive clinical trials. While the primary mechanism of action—lymphopenia—is shared with non-selective agonists, and thus a similar risk of infection is anticipated, the full clinical safety and tolerability of this compound will only be determined through rigorous clinical investigation.
Future research should focus on:
-
Phase I and II clinical trials of this compound to carefully evaluate its safety, tolerability, and pharmacokinetic/pharmacodynamic profile in humans.
-
Head-to-head comparative studies to directly compare the side effect profiles of selective and non-selective S1P agonists.
-
Further elucidation of the roles of other S1P receptor subtypes (S1P2, S1P4, and S1P5) in both therapeutic effects and adverse events to guide the development of even more refined S1P receptor modulators.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 6. Benefit–Risk Profile of Sphingosine-1-Phosphate Receptor Modulators in Relapsing and Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Benefits and Risks of Switching from Fingolimod to Siponimod for the Treatment of Relapsing–Remitting and Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Prolonged and symptomatic bradycardia following a single dose of fingolimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. Fingolimod and cardiac risk: latest findings and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiovascular effects of fingolimod: A review article - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
Comparative efficacy of CYM5442 and other S1P1 modulators
An Objective Comparison of CYM5442 and Other Sphingosine-1-Phosphate (S1P) Receptor Modulators for Researchers and Drug Development Professionals.
This guide provides a detailed comparative analysis of this compound, a selective S1P1 receptor agonist, and other prominent S1P receptor modulators. The information is intended for researchers, scientists, and professionals involved in drug development, offering objective data on efficacy, mechanisms of action, and relevant experimental protocols.
Introduction to S1P Receptor Modulators
Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs that have become a cornerstone in the treatment of autoimmune diseases, particularly multiple sclerosis (MS).[1] Their primary mechanism involves binding to S1P receptors on lymphocytes, which regulates the egress of these immune cells from lymph nodes.[2] By preventing lymphocytes from entering the peripheral circulation, these modulators reduce the infiltration of pathogenic immune cells into target tissues, such as the central nervous system (CNS) in MS.[3][4]
The S1P receptor family consists of five subtypes (S1P1-S1P5).[4][5] The first-generation modulator, fingolimod, is non-selective, acting on S1P1, S1P3, S1P4, and S1P5.[6] While effective, its broad activity is associated with side effects like first-dose bradycardia, partly attributed to S1P3 activation.[7] This led to the development of second-generation modulators with improved selectivity for S1P1 and S1P5 (e.g., ozanimod, siponimod) or S1P1 alone (e.g., ponesimod), aiming for a better balance of efficacy and safety.[6][8][9]
This compound is a highly selective S1P1 receptor agonist used in research to dissect the specific roles of S1P1 signaling.[10][11] As a functional agonist, it initially activates the receptor, leading to its internalization and subsequent degradation.[10][12] This process renders the lymphocytes unresponsive to the natural S1P gradient, effectively trapping them in the lymphoid organs and mimicking the therapeutic effect of approved S1P modulators.[3]
Comparative Efficacy and Pharmacological Profiles
The efficacy of S1P modulators is primarily mediated through their action on the S1P1 receptor.[3] While direct head-to-head clinical trials are often lacking, comparisons can be drawn from pivotal trial data, preclinical studies, and pharmacological properties.[3][9]
This compound:
-
Mechanism: this compound is a full and selective agonist for the S1P1 receptor.[10][12] It effectively induces S1P1 receptor phosphorylation and internalization.[10][12]
-
Preclinical Efficacy: In animal models, this compound has demonstrated significant therapeutic potential. It induces a rapid and reversible lymphopenia in mice.[13] In a model of acute graft-versus-host disease (aGVHD), this compound treatment significantly reduced disease severity by inhibiting the recruitment of macrophages to target organs.[11][12] This was achieved by downregulating the expression of chemokines CCL2 and CCL7 in endothelial cells.[11][12] It has also been shown to inhibit the expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A virus.[14]
Other S1P Modulators: Newer, more selective S1P modulators have shown improved safety profiles and higher efficacy compared to the first-generation fingolimod.[8] Agents like ozanimod, siponimod, and ponesimod (B1679046) have demonstrated significant reductions in annualized relapse rates (ARR) and MRI lesion activity in MS clinical trials.[9][15] The selection among these agents often depends on factors like safety profile, convenience of initiation (dose titration to mitigate cardiac effects), and co-morbidities.[3][16]
Quantitative Data Comparison
The following tables summarize the key characteristics and clinical efficacy data for prominent S1P receptor modulators.
Table 1: Pharmacological and Receptor Selectivity Profile
| Modulator | Receptor Selectivity | Mechanism | Prodrug? | Elimination Half-life |
| This compound | S1P1 | Selective Agonist | No | ~3 hours (in mice)[12] |
| Fingolimod | S1P1, S1P3, S1P4, S1P5 | Non-selective Modulator | Yes | Long (~6-9 days)[5][9] |
| Siponimod | S1P1, S1P5 | Selective Modulator | No | Shorter (~30 hours)[5][15] |
| Ozanimod | S1P1, S1P5 | Selective Modulator | No | Shorter (~19 hours)[6][15] |
| Ponesimod | S1P1 | Selective Modulator | No | Shorter (~33 hours)[5][8] |
Table 2: Comparative Clinical Efficacy in Relapsing Multiple Sclerosis (RMS)
| Modulator | Pivotal Trial(s) | Comparator | Key Efficacy Outcome (Annualized Relapse Rate Reduction) |
| Fingolimod | FREEDOMS, TRANSFORMS | Placebo, IFN β-1a | ~54% vs. Placebo; ~52% vs. IFN β-1a[9][15] |
| Siponimod | EXPAND | Placebo (in SPMS) | ~21% vs. Placebo[5] |
| Ozanimod | RADIANCE, SUNBEAM | IFN β-1a | ~48% and ~38% vs. IFN β-1a[15] |
| Ponesimod | OPTIMUM | Teriflunomide | ~30.5% vs. Teriflunomide[9] |
Note: Efficacy data are from separate clinical trials and not from direct head-to-head comparisons, limiting cross-trial interpretations.[3]
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of S1P1 modulators. Below are protocols for key experiments cited in the literature.
In Vivo Lymphocyte Depletion Assay
This assay measures the primary pharmacodynamic effect of S1P1 modulators: the reduction of circulating lymphocytes.
Objective: To quantify the dose-dependent reduction in peripheral blood lymphocyte counts following administration of an S1P1 modulator.
Methodology:
-
Animal Model: C57BL/6 mice (or other appropriate strain), 6-8 weeks old.
-
Treatment: Administer the S1P1 modulator (e.g., this compound at 10 mg/kg or other desired dose) via intraperitoneal (i.p.) injection or oral gavage. A vehicle control group (e.g., DMSO or saline) must be included.[13]
-
Blood Collection: Collect whole blood samples from the tail vein or via cardiac puncture at specified time points (e.g., 0, 5, 24 hours post-administration).[13] Use EDTA-coated tubes to prevent coagulation.
-
Cell Counting: Perform a complete blood count (CBC) using an automated hematology analyzer to determine the total white blood cell (WBC) count.
-
Flow Cytometry: To quantify specific lymphocyte subsets, lyse red blood cells and stain the remaining cells with fluorescently-conjugated antibodies against T-cell (e.g., anti-CD3, anti-CD4, anti-CD8) and B-cell (e.g., anti-B220, anti-CD19) surface markers.
-
Data Analysis: Analyze the samples using a flow cytometer. Calculate the percentage and absolute counts of T- and B-lymphocytes. Compare the results between the treated and vehicle control groups to determine the extent of lymphopenia.[13][17]
In Vitro S1P1 Receptor Internalization Assay
This assay visually confirms the mechanism of action, where agonist binding leads to receptor internalization.
Objective: To visualize the translocation of the S1P1 receptor from the cell membrane to intracellular compartments upon treatment with an agonist.
Methodology:
-
Cell Line: Use a stable cell line engineered to express a fluorescently tagged S1P1 receptor (e.g., HEK293 or U2OS cells expressing S1P1-GFP).[10][18]
-
Cell Culture: Culture the cells in an appropriate medium (e.g., DMEM with 10% FBS) in glass-bottom dishes or multi-well plates suitable for microscopy.[18]
-
Treatment: Replace the culture medium with a serum-free medium for a few hours to allow for receptor re-expression on the cell surface. Treat the cells with the S1P1 modulator (e.g., 500 nM this compound) or a control ligand (e.g., S1P) for a specified time course (e.g., 0, 15, 30, 60 minutes).[10][19] Include an untreated or vehicle-treated control.
-
Imaging: Visualize the cells using a confocal fluorescence microscope. Capture images at each time point. In untreated cells, the GFP signal should be localized to the plasma membrane.
-
Data Analysis: Observe the change in GFP signal localization. Upon agonist treatment, the fluorescent signal will shift from the membrane to punctate intracellular vesicles, indicating receptor internalization.[10][18][20] This can be quantified using image analysis software.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for MS and is essential for evaluating the in vivo efficacy of potential therapeutics.
Objective: To assess the ability of an S1P1 modulator to prevent or treat the clinical signs of EAE.
Methodology:
-
EAE Induction: Induce EAE in female C57BL/6 mice (8-12 weeks old) by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55) in Complete Freund's Adjuvant (CFA). Administer Pertussis toxin i.p. on day 0 and day 2 post-immunization to facilitate CNS inflammation.[21][22]
-
Treatment Protocol:
-
Prophylactic: Begin daily administration of the S1P1 modulator or vehicle control on the day of immunization (day 0).
-
Therapeutic: Begin daily administration after the onset of clinical symptoms (e.g., clinical score of 1 or 2).
-
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).[21][23]
-
Histological Analysis: At the end of the experiment, perfuse the animals and collect the brain and spinal cord. Process the tissues for histology and stain with Hematoxylin & Eosin (H&E) for immune cell infiltration and Luxol Fast Blue (LFB) for demyelination.
-
Data Analysis: Compare the mean clinical scores, disease incidence, and peak severity between the treated and control groups. Quantify immune cell infiltration and demyelination from the histological sections.[21][22]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: S1P1 receptor signaling and internalization pathway.
Caption: Typical experimental workflow for evaluating S1P1 modulators.
Caption: Logical comparison of S1P1 modulator generations and selectivity.
References
- 1. S1PR1 modulators in multiple sclerosis: Efficacy, safety, comparison, and chemical structure insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-world comparison of lymphopenia profiles in S1P receptor modulators for multiple sclerosis: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. What are the therapeutic applications for S1PR1 modulators? [synapse.patsnap.com]
- 5. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuro-sens.com [neuro-sens.com]
- 7. Single‐dose of LC51‐0255, a selective S1P1 receptor modulator, showed dose‐dependent and reversible reduction of absolute lymphocyte count in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vjneurology.com [vjneurology.com]
- 9. Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ajmc.com [ajmc.com]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical to clinical translation of cenerimod, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. mdpi.com [mdpi.com]
- 20. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. file.scirp.org [file.scirp.org]
- 22. Role of Sphingosine 1-Phosphate (S1P) Receptor 1 in Experimental Autoimmune Encephalomyelitis —I [scirp.org]
- 23. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
W146 as a Negative Control for CYM5442 Experiments: A Comparative Guide
This guide provides a comprehensive comparison of the S1P1 receptor agonist CYM5442 and its corresponding negative control, the antagonist W146. It is designed for researchers, scientists, and drug development professionals to illustrate the importance of using a negative control to validate experimental results in the context of S1P1 receptor signaling.
Introduction to this compound and W146
This compound is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor that plays a crucial role in immune cell trafficking, vascular development, and endothelial barrier function.[1][2][3] Upon binding, this compound activates the S1P1 receptor, initiating downstream signaling cascades.[1]
In contrast, W146 is a specific antagonist of the S1P1 receptor.[4][5] It competitively blocks the receptor, thereby inhibiting the signaling that would otherwise be initiated by an agonist like this compound or the endogenous ligand, sphingosine-1-phosphate (S1P).[4][6] The use of W146 as a negative control is critical to demonstrate that the observed effects of this compound are specifically mediated through the S1P1 receptor and not due to off-target effects.
Comparative Data
The following tables summarize the comparative effects of this compound and W146 in various in vitro and in vivo experimental settings.
Table 1: In Vitro S1P1 Receptor Activation
| Parameter | This compound Treatment | W146 Pre-treatment followed by this compound | W146 Treatment Alone |
| S1P1 Receptor Phosphorylation | Time-dependent increase | Completely abolished | No effect |
| S1P1 Receptor Internalization | Stimulation of internalization from plasma membrane to intracellular vesicles | Completely blocked | No effect |
| S1P1 Receptor Ubiquitination | Induced | Abolished | No effect |
| p42/p44 MAPK (ERK1/2) Phosphorylation | Increased | Non-competitively inhibited | No effect |
Data synthesized from Gonzalez-Cabrera et al., 2008.[4]
Table 2: In Vivo Lymphopenia Induction in Mice
| Treatment | Effect on Lymphocyte Count | Mechanism |
| This compound | Dose and time-dependent decrease in B- and T-lymphocytes | S1P1-dependent lymphocyte sequestration in lymphoid organs |
| W146 | Reverses this compound-induced lymphopenia | Blocks the S1P1 receptor, preventing agonist-induced sequestration |
| W146 Alone | Can induce transient lymphopenia | Blocks the receptor, preventing response to endogenous S1P, leading to lymphocyte retention |
Data synthesized from Gonzalez-Cabrera et al., 2008 and Tarrason et al., 2011.[4][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the S1P1 signaling pathway and a typical experimental workflow for validating the agonist activity of this compound using W146 as a negative control.
Caption: S1P1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
1. S1P1 Receptor Phosphorylation Assay
-
Cell Line: HEK293 cells stably expressing S1P1-GFP.
-
Protocol:
-
Label cells with P³²-orthophosphate.
-
Pre-incubate one group of cells with 10 µM W146 for 30 minutes. A control group receives vehicle.
-
Treat cells with 500 nM this compound for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells and immunoprecipitate S1P1-GFP using an anti-GFP antibody.
-
Separate the immunoprecipitates by SDS-PAGE.
-
Expose the gel to determine the phosphorylation status of the S1P1 receptor.
-
-
Expected Outcome: this compound will induce a time-dependent increase in S1P1 phosphorylation, which will be completely blocked by pre-treatment with W146.[4]
2. S1P1 Receptor Internalization Assay
-
Cell Line: HEK293 cells stably expressing S1P1-GFP.
-
Protocol:
-
Plate cells on glass coverslips.
-
Pre-incubate one group of cells with 10 µM W146 for 30 minutes. A control group receives vehicle.
-
Treat cells with 500 nM this compound for a specified time (e.g., 30 minutes).
-
Fix the cells with paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of S1P1-GFP using fluorescence microscopy.
-
-
Expected Outcome: this compound will cause the translocation of S1P1-GFP from the plasma membrane to intracellular vesicles.[4] This effect will be completely inhibited by W146 pre-treatment.[4]
3. In Vivo Lymphopenia Assay
-
Animal Model: Male C57BL/6 mice.
-
Protocol:
-
Administer 20 mg/kg W146 or vehicle (10% DMSO, 25% Tween-20 in sterile water) via intraperitoneal (i.p.) injection.
-
After 30 minutes, administer the indicated dose of this compound or vehicle (sterile water) via i.p. injection.
-
At various time points post-injection, collect blood samples into EDTA-containing tubes.
-
Perform a complete blood count to determine the number of lymphocytes.
-
-
Expected Outcome: this compound will induce a significant reduction in peripheral blood lymphocytes. This lymphopenia will be reversed by the prior administration of W146.[4]
Conclusion
The experimental evidence strongly supports the use of W146 as a specific and reliable negative control for studies involving the S1P1 agonist this compound. By demonstrating that the biological effects of this compound are blocked by W146, researchers can confidently attribute these effects to the specific activation of the S1P1 receptor. This rigorous approach is essential for the accurate interpretation of experimental data and for the advancement of drug discovery programs targeting the S1P1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. S1PR1 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are S1PR1 antagonists and how do they work? [synapse.patsnap.com]
Genetic Validation of CYM5442 Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CYM5442, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, with alternative S1P receptor modulators. We present supporting experimental data, detailed protocols for key validation experiments, and visual diagrams of the associated signaling pathways and workflows to facilitate a clear understanding of its mechanism and genetic target validation.
Comparative Analysis of S1P Receptor Modulators
This compound distinguishes itself through its high selectivity for the S1P1 receptor subtype. This specificity is a significant advantage over less selective compounds, such as the first-generation S1P receptor modulator, FTY720 (Fingolimod), which targets S1P1, S1P3, S1P4, and S1P5.[1][2] The targeted action of this compound on S1P1 is crucial for minimizing off-target effects that may be associated with the modulation of other S1P receptor subtypes.[1][2]
| Compound | Target(s) | Potency (EC50) | Mechanism of Action | Key Characteristics |
| This compound | S1P1 | 1.35 nM [3] | Selective Agonist | Orally active, CNS penetrant, activates S1P1-dependent p42/p44-MAPK phosphorylation.[3][4] |
| FTY720 (Fingolimod) | S1P1, S1P3, S1P4, S1P5 | Varies by receptor | Non-selective Agonist | Immunosuppressant, requires phosphorylation to become active.[1][2] |
| SEW2871 | S1P1 | ~13 nM | Selective Agonist | Replicates lymphopenic actions of FTY720.[5] |
| W146 | S1P1 | - | Competitive Antagonist | Blocks S1P1 signaling; can reverse the effects of S1P1 agonists.[4][5] |
| Endogenous S1P | S1P1, S1P2, S1P3, S1P4, S1P5 | ~8 nM (for S1P1) | Endogenous Agonist | Binds to conserved residues R120 and E121 on S1P1.[4] |
Genetic Validation of S1P1 as the Target of this compound
The definitive validation of S1P1 as the functional target of this compound comes from studies utilizing site-directed mutagenesis of the S1P1 receptor. The endogenous ligand, sphingosine-1-phosphate (S1P), relies on interactions with conserved arginine (R120) and glutamic acid (E121) residues for high-affinity binding and receptor activation.[4] Mutation of these residues to alanine (B10760859) (R120A or E121A) abrogates S1P binding and subsequent signaling.[4]
Crucially, this compound retains its ability to activate p42/p44 MAPK phosphorylation in cells expressing these R120A or E121A S1P1 mutants.[4] This demonstrates that this compound activates S1P1 through a distinct binding mode that does not depend on these key residues required by the endogenous ligand, providing unequivocal genetic evidence that S1P1 is its direct target.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway via the S1P1 receptor.
Caption: Experimental workflow for genetic validation.
Experimental Protocols
Site-Directed Mutagenesis of S1P1 Receptor
Objective: To introduce point mutations (R120A and E121A) into the S1P1 receptor cDNA for subsequent expression in mammalian cells.
Materials:
-
Wild-type human S1P1 cDNA in a suitable expression vector (e.g., pcDNA3.1)
-
QuikChange Site-Directed Mutagenesis Kit (or similar)
-
Mutagenic primers for R120A and E121A
-
DH5α competent E. coli
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid purification kit
Protocol:
-
Design and synthesize mutagenic primers containing the desired alanine codons.
-
Perform PCR-based site-directed mutagenesis according to the manufacturer's protocol.
-
Digest the parental, non-mutated DNA template with DpnI.
-
Transform the mutated plasmid into DH5α competent E. coli.
-
Plate the transformed bacteria on selective LB agar plates and incubate overnight at 37°C.
-
Select individual colonies and grow overnight cultures in selective LB broth.
-
Purify the plasmid DNA from the overnight cultures.
-
Verify the presence of the desired mutations by DNA sequencing.
Transfection of HEK293 Cells with S1P1 Constructs
Objective: To transiently express wild-type or mutant S1P1 receptors in HEK293 cells.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Wild-type and mutant S1P1 expression vectors
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Protocol:
-
One day prior to transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, dilute the S1P1 plasmid DNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the DNA-transfection reagent complexes dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with subsequent assays.
p42/p44 MAPK Phosphorylation Assay (Western Blot)
Objective: To measure the activation of the MAPK signaling pathway in response to S1P1 agonism.
Materials:
-
Transfected HEK293 cells
-
This compound, S1P
-
Serum-free DMEM
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-p42/p44 MAPK, anti-total-p42/p44 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Serum-starve the transfected HEK293 cells for 4-6 hours.
-
Treat the cells with varying concentrations of this compound or S1P for a specified time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-p42/p44 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p42/p44 MAPK to confirm equal protein loading.
S1P1 Receptor Phosphorylation Assay
Objective: To directly measure the phosphorylation of the S1P1 receptor upon agonist stimulation.
Materials:
-
HEK293 cells stably expressing S1P1-GFP
-
[³²P]-orthophosphate
-
Phosphate-free DMEM
-
This compound, S1P, W146
-
Lysis buffer
-
Anti-GFP antibody
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels
-
Phosphorimager
Protocol:
-
Label the S1P1-GFP expressing HEK293 cells with [³²P]-orthophosphate in phosphate-free DMEM.
-
Pre-treat cells with or without the S1P1 antagonist W146.
-
Stimulate the cells with this compound or S1P for various time points.
-
Lyse the cells and immunoprecipitate the S1P1-GFP receptor using an anti-GFP antibody coupled to protein A/G agarose beads.
-
Wash the immunoprecipitates extensively.
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the radioactive signal using a phosphorimager to quantify receptor phosphorylation.
References
- 1. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
CYM5442: A Comparative Guide to its GPCR Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CYM5442's cross-reactivity profile, focusing on its interaction with G-protein coupled receptors (GPCRs). The information presented is intended to assist researchers in evaluating the selectivity of this compound for its primary target and its potential for off-target effects.
Executive Summary
This compound is a potent and highly selective agonist for the Sphingosine 1-Phosphate Receptor 1 (S1P1).[1] Experimental data demonstrates that this compound exhibits minimal to no activity at other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5) at concentrations where it fully activates S1P1. This high selectivity makes this compound a valuable tool for studying S1P1-mediated signaling pathways and a promising candidate for therapeutic development.
While comprehensive data on the cross-reactivity of this compound against a broad panel of unrelated GPCRs is not publicly available, the existing data for the S1P receptor family underscores its high selectivity. Researchers are advised to consider conducting broader selectivity screening for their specific applications.
Quantitative Data Summary
The following table summarizes the quantitative data on the cross-reactivity of this compound with human S1P receptors. The data is derived from functional assays measuring agonist-induced signaling and antagonist-mediated inhibition.
| Receptor | Assay Type | Parameter | This compound Value | S1P (Control) Value | Reference |
| S1P1 | CRE-bla CHO-K1 | EC50 (nM) | 1.35 | 0.2 nM | [1] |
| S1P2 | - | - | Inactive | - | [1] |
| S1P3 | NFAT-bla CHO-K1 | EC50 (nM) | >10,000 | 1.1 nM | |
| S1P4 | TANGO® S1P4-bla U2OS | % Inhibition @ 10µM | 15% | - | |
| S1P5 | - | - | Inactive | - | [1] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity, it is crucial to visualize the signaling pathway of its primary target, S1P1, and the experimental workflow used to assess GPCR cross-reactivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
S1P1 and S1P3 Functional Assay (cAMP Accumulation)
This protocol is adapted from the methods used to assess this compound activity at S1P1 and S1P3 receptors.
-
Cell Line: CRE-bla CHO-K1 cells stably expressing human S1P1 or S1P3.
-
Principle: S1P1 and S1P3 couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a compound to mimic this effect.
-
Procedure:
-
Cell Plating: Seed CRE-bla CHO-K1 cells expressing the target receptor into 384-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the control agonist (S1P) in an appropriate assay buffer.
-
Forskolin (B1673556) Stimulation: Add forskolin to the cells to stimulate cAMP production to a detectable level.
-
Compound Addition: Add the diluted compounds to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the concentration-response curves and calculate the EC50 values to determine the potency of the compounds.
-
S1P4 Functional Assay (β-Arrestin Recruitment)
This protocol is based on the TANGO® assay used to evaluate this compound's effect on S1P4.
-
Cell Line: TANGO® S1P4-bla U2OS cells.
-
Principle: The TANGO® assay measures the recruitment of β-arrestin to an activated GPCR. Ligand binding to the S1P4 receptor fused to a transcription factor leads to β-arrestin recruitment, which in turn cleaves the transcription factor, allowing it to enter the nucleus and activate a reporter gene (β-lactamase).
-
Procedure:
-
Cell Plating: Plate TANGO® S1P4-bla U2OS cells in 384-well plates and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of this compound to the cells. For antagonist testing, pre-incubate the cells with this compound before adding a known S1P4 agonist.
-
Incubation: Incubate the plates for 5 hours at 37°C to allow for receptor activation and reporter gene expression.
-
Substrate Addition: Add the β-lactamase substrate to the wells.
-
Signal Detection: Incubate for 2 hours at room temperature and measure the fluorescence signal using a plate reader.
-
Data Analysis: For agonist activity, calculate the fold induction of the signal. For antagonist activity, determine the percent inhibition of the agonist-induced signal.
-
Conclusion
This compound is a highly selective S1P1 receptor agonist with negligible activity at other S1P receptor subtypes. This selectivity is a key attribute for its use as a research tool and for its therapeutic potential. While its cross-reactivity against a broader range of GPCRs has not been extensively reported in the public domain, the available data strongly supports its specificity for S1P1. For applications where off-target effects on other GPCR families are a concern, further in-house screening is recommended. The provided experimental protocols and pathway diagrams offer a framework for understanding and further investigating the pharmacological profile of this compound.
References
Safety Operating Guide
Navigating the Disposal of CYM5442: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the S1P1 receptor agonist, CYM5442, ensuring the protection of personnel and the environment.
As a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, this compound is a valuable tool in immunological and neurological research. While its scientific applications are well-documented, its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound, aligning with standard laboratory practices for chemical waste management.
Understanding the Waste Profile of this compound
At present, specific toxicological and environmental hazard data for this compound are not extensively available in the public domain. In the absence of a detailed hazard profile, it is prudent to treat this compound and any materials contaminated with it as potentially hazardous chemical waste. This conservative approach ensures the highest level of safety.
This compound is typically handled in small quantities in a laboratory setting, either in its solid, powdered form or dissolved in a solvent such as Dimethyl Sulfoxide (DMSO). The disposal procedure must therefore account for the form of the waste.
Step-by-Step Disposal Procedures
The following procedures are based on general principles of laboratory chemical waste disposal. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
1. Waste Identification and Segregation:
-
Solid this compound Waste: Any remaining solid this compound, weighing paper, or contaminated personal protective equipment (PPE) such as gloves and weighing boats should be collected separately.
-
This compound in Solution (e.g., DMSO): Solutions containing this compound should be treated as organic solvent waste. Do not mix with aqueous waste.[1] If this compound is dissolved in a halogenated solvent, it should be segregated into a dedicated halogenated waste stream.
-
Aqueous Waste: Any aqueous solutions that may have come into contact with this compound (e.g., from cleaning glassware) should be collected as aqueous chemical waste. Do not dispose of these down the drain without explicit approval from your institution's EHS department.[2][3]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[4]
2. Container Selection and Labeling:
-
Use chemically resistant containers that are compatible with the waste being collected (e.g., a high-density polyethylene (B3416737) (HDPE) container for solvent waste).[3]
-
Ensure the container has a secure, leak-proof cap. Keep the container closed except when adding waste.[3][5]
-
Label the waste container clearly and accurately as soon as you begin accumulating waste.[3][4] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name of all components (e.g., "this compound," "Dimethyl Sulfoxide")
-
The approximate concentration or percentage of each component
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
-
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.[3]
-
Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions.[1][5]
4. Disposal Request and Handover:
-
Once the waste container is full or you are no longer generating that waste stream, arrange for a pickup by your institution's EHS or hazardous waste management team.[3]
-
Do not transport hazardous waste outside of the laboratory yourself.[3]
The following table summarizes the key disposal information for different forms of this compound waste:
| Waste Type | Container | Disposal Stream | Key Precautions |
| Solid this compound | Labeled, sealed plastic bag or container | Solid Chemical Waste | Collect all contaminated consumables (e.g., gloves, weighing paper). |
| This compound in DMSO | Labeled, sealed, chemically resistant bottle | Non-halogenated Organic Solvent Waste | Do not mix with aqueous or halogenated waste. |
| Contaminated Sharps | Puncture-resistant sharps container | Sharps Waste | Do not overfill the container. |
| Contaminated Glassware | Rinse with a suitable solvent; collect rinsate as chemical waste. | Follow institutional guidelines for glassware decontamination. | The first rinse should always be collected as hazardous waste.[1] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling CYM5442
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of CYM5442, a potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonist. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Core Safety & Handling Parameters
All personnel must familiarize themselves with the following quantitative data before handling this compound. While the Safety Data Sheet (SDS) from Cayman Chemical states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to treat all research chemicals with a high degree of caution. The product information from the supplier advises that the "material should be considered hazardous until further information becomes available."[1]
| Parameter | Value | Source |
| Chemical Formula | C₂₃H₂₇N₃O₄ | --INVALID-LINK--[2][3] |
| Molecular Weight | 409.5 g/mol | --INVALID-LINK--[2][3] |
| Purity | ≥95% | --INVALID-LINK--[1][2] |
| Formulation | Crystalline solid | --INVALID-LINK--[1][2] |
| Storage (Solid) | -20°C | --INVALID-LINK--[1] |
| Stability (Solid) | ≥4 years at -20°C | --INVALID-LINK--[1] |
| Solubility | DMSO: ~0.25 mg/mLDMF: ~0.25 mg/mL | --INVALID-LINK--[1][2] |
| Storage (In solvent) | -80°C for up to 6 months-20°C for up to 1 month | --INVALID-LINK--[4] |
Experimental Protocols: Safe Handling and Disposal
The following step-by-step procedures are designed to minimize risk and ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure.
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile). The SDS for this compound does not provide a specific recommendation for glove material due to a lack of testing; therefore, selecting a glove resistant to the solvent being used is critical.
-
Body Protection : A lab coat is mandatory. For procedures with a higher risk of aerosolization or splashing, consider additional protective clothing.
-
Respiratory Protection : While the SDS states breathing equipment is not required for normal handling, it is recommended to handle the solid compound in a chemical fume hood to avoid inhalation of fine particles.
Operational Plan: Step-by-Step Handling
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Log the compound into the chemical inventory.
-
Store the solid compound at -20°C in a tightly sealed container.[1]
Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a certified chemical fume hood.
-
To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent condensation.
-
Dissolve this compound in a suitable solvent such as DMSO or DMF.[1][2] The solvent should be purged with an inert gas.[1]
-
For extended storage of stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]
Use in Experiments:
-
When diluting stock solutions for experimental use, perform the dilution in a well-ventilated area or fume hood.
-
Clearly label all working solutions with the compound name, concentration, solvent, and date of preparation.
-
Avoid direct contact with skin, eyes, and clothing.[1] In case of accidental contact, follow the first aid measures outlined in the SDS.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : All unused this compound, contaminated solutions, and disposable labware (e.g., pipette tips, tubes) should be collected as chemical waste.
-
Waste Containers : Use designated, clearly labeled, and leak-proof containers for chemical waste.
-
Disposal Regulations : Do not dispose of this compound down the drain. Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualized Workflows and Pathways
The following diagrams provide a clear visual representation of the safe handling workflow for this compound and its known signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
